m-PEG36-Mal
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H154N2O39/c1-86-8-9-88-12-13-90-16-17-92-20-21-94-24-25-96-28-29-98-32-33-100-36-37-102-40-41-104-44-45-106-48-49-108-52-53-110-56-57-112-60-61-114-64-65-116-68-69-118-72-73-120-76-77-121-75-74-119-71-70-117-67-66-115-63-62-113-59-58-111-55-54-109-51-50-107-47-46-105-43-42-103-39-38-101-35-34-99-31-30-97-27-26-95-23-22-93-19-18-91-15-14-89-11-10-87-7-5-81-78(83)4-6-82-79(84)2-3-80(82)85/h2-3H,4-77H2,1H3,(H,81,83) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVODUJCWJYAVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H154N2O39 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1768.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is m-PEG36-Mal used for in biochemistry
An In-depth Technical Guide to m-PEG36-Mal in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a critical tool in modern biochemistry and drug development. The "m-PEG36" portion of the name indicates a methoxy-capped chain of 36 ethylene glycol units, which imparts hydrophilicity, biocompatibility, and improved pharmacokinetic properties to conjugated molecules. The terminal "Mal" group is a maleimide, a chemical moiety that exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, such as those found on cysteine residues in proteins and peptides. This specificity allows for precise, covalent modification of biomolecules at defined sites.
This guide provides a comprehensive overview of the core chemistry, key applications, quantitative data, and detailed experimental protocols associated with the use of this compound.
Core Chemistry and Reaction Dynamics
The Thiol-Maleimide Michael Addition Reaction
The primary utility of this compound lies in its ability to undergo a Michael addition reaction with a free thiol group. This reaction is highly efficient and chemoselective, forming a stable covalent thioether bond (specifically, a thiosuccinimide linkage).[1]
The reaction is most efficient within a pH range of 6.5 to 7.5.[] In this range, the thiol group exists in equilibrium with its more nucleophilic thiolate anion form, which readily attacks the electron-deficient double bond of the maleimide ring.[3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues over lysine residues.[][4]
Caption: Thiol-Maleimide Conjugation Reaction.
Stability and the Retro-Michael Reaction
While the thiosuccinimide bond is generally stable, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in vivo. This reversal can lead to the deconjugation of the PEG moiety or its transfer to other thiol-containing molecules, a phenomenon known as "payload migration" in the context of Antibody-Drug Conjugates (ADCs).
The stability of the conjugate is influenced by two competing pathways:
-
Retro-Michael Reaction (Reversible): The thioether bond breaks, reforming the original maleimide and thiol.
-
Hydrolysis (Irreversible): The thiosuccinimide ring undergoes hydrolysis to form a stable succinamic acid thioether, which is no longer susceptible to the retro-Michael reaction.
Strategies to enhance stability often focus on promoting this irreversible hydrolysis. This can be achieved by incubating the conjugate at a slightly elevated pH (e.g., pH 8.5-9.0) post-reaction to accelerate ring opening.
Caption: Competing Fates of a Maleimide-Thiol Adduct.
Applications in Biochemistry and Drug Development
The unique properties of this compound make it a versatile tool across several key research and development areas.
-
PEGylation of Proteins and Peptides: Covalently attaching PEG chains (PEGylation) to therapeutic proteins or peptides is a widely used strategy to improve their pharmacological properties. This compound allows for site-specific PEGylation at cysteine residues, which can:
-
Increase Hydrodynamic Size: This reduces renal clearance, thereby extending the circulating half-life of the biomolecule.
-
Enhance Solubility and Stability: The hydrophilic PEG chain improves solubility and can protect the protein from proteolytic degradation.
-
Reduce Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its potential to elicit an immune response.
-
-
Antibody-Drug Conjugates (ADCs): In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. This approach allows for the targeted delivery of the drug to cancer cells. This compound can be incorporated into the linker design to connect the antibody (via a cysteine residue) to the drug payload. The PEG component enhances the solubility and stability of the entire ADC construct.
-
PROTACs (Proteolysis Targeting Chimeras): PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, joined by a linker. By bringing the POI and E3 ligase into proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the POI by the proteasome. PEG linkers like this compound are frequently used to connect the two ligands, offering control over the distance and flexibility required for efficient ternary complex formation.
Caption: Mechanism of Action for a PROTAC.
-
Nanoparticle Functionalization: this compound can be used to functionalize the surface of nanoparticles (e.g., gold nanoparticles, liposomes). The thiol-reactive maleimide group allows for the conjugation of cysteine-containing ligands, such as targeting peptides, while the PEG chain provides a hydrophilic "stealth" layer that prevents protein adsorption and reduces clearance by the immune system.
Quantitative Data
The following tables summarize key quantitative parameters related to the chemistry and application of maleimide-PEG linkers.
Table 1: Thiol-Maleimide Reaction Parameters
| Parameter | Value/Condition | Significance | Reference(s) |
|---|---|---|---|
| Optimal pH Range | 6.5 - 7.5 | Maximizes thiol selectivity and reaction rate. | |
| Relative Reactivity | Thiol reaction is ~1,000x faster than amine reaction at pH 7.0. | High chemoselectivity for cysteine over lysine. | |
| Reaction Time | Typically 1-2 hours at room temperature or overnight at 4°C. | Efficient reaction under mild, biocompatible conditions. |
| Molar Excess | 10- to 20-fold molar excess of maleimide-PEG to protein. | Drives the reaction to completion. | |
Table 2: Stability of Thiol-Maleimide Adducts (Representative Data)
| Adduct Type | Condition | Half-life of Conversion | Significance | Reference(s) |
|---|---|---|---|---|
| N-ethylmaleimide-MPA | Incubated with glutathione (GSH) | 20 - 80 hours | Demonstrates susceptibility to retro-Michael reaction and thiol exchange in a biologically relevant environment. | |
| N-ethylmaleimide-NAC | Incubated with glutathione (GSH) | 20 - 80 hours | Similar susceptibility for cysteine-like adducts. | |
| Ring-Opened Adduct | Incubated with GSH | No exchange observed over 7 days | Hydrolysis of the succinimide ring creates a highly stable conjugate. |
| N-Aryl Maleimide Adduct | Plasma incubation | Significantly more stable than N-Alkyl adducts | Electron-withdrawing N-substituents accelerate stabilizing hydrolysis. | |
Table 3: Representative Pharmacokinetic (PK) Improvements with PEGylation
| Protein | PEG Size | Parameter | Unmodified | PEGylated | Fold Change | Reference(s) |
|---|---|---|---|---|---|---|
| rhTIMP-1 | 20 kDa | Elimination Half-Life (mice) | 1.1 h | 28 h | ~25x | |
| IFN-α-2a | 20 kDa | Half-Life | 1.2 h | 13.3 h | ~11x | |
| IFN-α-2a | 40 kDa | Half-Life | 1.2 h | 34.1 h | ~28x |
| Resveratrol | mPEG-PLA | Plasma AUC | Lower | Significantly Higher | N/A | |
Note: The exact pharmacokinetic improvement depends on the specific protein, the size and shape of the PEG, and the site of conjugation.
Experimental Protocols
Protocol for Labeling a Thiol-Containing Protein with this compound
This protocol provides a general workflow for conjugating this compound to a protein with an available cysteine residue.
Caption: Experimental Workflow for Protein PEGylation.
Methodology:
-
Reagent Preparation:
-
Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in a thiol-free buffer at pH 7.0-7.5 (e.g., 1x PBS, 100 mM HEPES). Degas the buffer to minimize thiol oxidation.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
(Optional) Reducing Agent: If cysteine residues are involved in disulfide bonds, they must first be reduced. Prepare a 10x stock solution of a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Avoid DTT as it contains a free thiol.
-
Quenching Solution: Prepare a 1 M stock solution of a free thiol like L-cysteine or β-mercaptoethanol (β-ME) to stop the reaction.
-
-
(Optional) Reduction of Disulfide Bonds:
-
Add a 10-fold molar excess of TCEP to the protein solution.
-
Incubate for 30-60 minutes at room temperature under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation.
-
Remove excess TCEP using a desalting column equilibrated with the reaction buffer.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10-50 mM (a large excess relative to the unreacted maleimide).
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted this compound is consumed.
-
-
Purification of the Conjugate:
-
Separate the PEGylated protein from unreacted PEG, quenching reagent, and byproducts. Common methods include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from smaller reactants.
-
Ion-Exchange Chromatography (IEX): Separates based on charge differences between the native and PEGylated protein.
-
Dialysis / Tangential Flow Filtration (TFF): Useful for buffer exchange and removing small molecule impurities, especially for larger-scale preparations.
-
-
-
Characterization and Quantification:
-
SDS-PAGE: PEGylated proteins will show a significant shift in apparent molecular weight, confirming conjugation.
-
Mass Spectrometry (MS): Provides an accurate mass of the conjugate, confirming the number of PEG chains attached.
-
HPLC (Reversed-Phase or SEC): Can be used to assess purity and quantify the amount of conjugated vs. unconjugated protein.
-
Degree of Labeling (DOL): The average number of PEG molecules per protein can be determined using various methods, including MS or UV-Vis spectroscopy if the PEG reagent contains a chromophore (not applicable for this compound itself, but relevant for derivatives).
-
Protocol for Assessing Conjugate Stability
This protocol outlines a method to assess the stability of the thiosuccinimide linkage against thiol-mediated decomposition (retro-Michael reaction).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the purified this compound protein conjugate at a known concentration (e.g., 1 mg/mL) in PBS, pH 7.4.
-
Prepare a stock solution of a challenging thiol, such as glutathione (GSH), at a high concentration (e.g., 100 mM) in the same buffer.
-
-
Incubation:
-
In a microcentrifuge tube, mix the conjugate and GSH solutions to achieve a final conjugate concentration of 0.5 mg/mL and a final GSH concentration of 5-10 mM.
-
Prepare a control sample containing only the conjugate in PBS without GSH.
-
Incubate both samples at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each tube.
-
Immediately analyze the aliquots by a suitable analytical method to separate the intact conjugate from any deconjugated protein.
-
-
Analytical Methods:
-
Reversed-Phase HPLC (RP-HPLC): Use a C4 or C8 column to separate the more hydrophobic native protein from the PEGylated conjugate. Monitor the protein signal at 280 nm.
-
LC-MS: For more detailed analysis, inject the sample into an LC-MS system to identify the masses of the species present (intact conjugate, deconjugated protein, and potentially GSH-adducts).
-
-
Data Analysis:
-
Integrate the peak area of the intact conjugate at each time point.
-
Calculate the percentage of intact conjugate remaining relative to the t=0 sample.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate under the challenge conditions.
-
Conclusion
This compound is a powerful and versatile reagent for the precise, covalent modification of thiol-containing biomolecules. Its utility in PEGylation, ADC development, and PROTAC synthesis underscores its importance in advancing therapeutic and diagnostic technologies. A thorough understanding of its reaction chemistry, particularly the factors influencing the stability of the resulting conjugate, is crucial for its effective application. By following optimized protocols for conjugation, purification, and stability assessment, researchers can successfully leverage the benefits of this compound to enhance the properties of proteins, peptides, and other molecules of interest.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to m-PEG36-Mal: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (36 units)-maleimide (this compound), a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
This compound consists of a methoxy-terminated polyethylene glycol (PEG) chain with 36 repeating ethylene glycol units, functionalized at the other end with a maleimide group. The long, hydrophilic PEG spacer enhances the solubility and biocompatibility of the molecule it is conjugated to, while the maleimide group allows for specific covalent attachment to thiol (-SH) groups.
Chemical Structure
The structure of this compound can be represented as:
CH₃O-(CH₂CH₂O)₃₆-N(C=O)CH=CH(C=O)
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Weight | 1768.07 g/mol [1] |
| Molecular Formula | C₈₀H₁₅₄N₂O₃₉[1] |
| Purity | Typically ≥95% |
| Appearance | White to off-white solid or semi-solid |
| Solubility | Soluble in water, DMSO, chloroform[2] |
| Spacer Arm Length | 116 atoms, ~137.2 Å |
| Optimal pH for Maleimide Reaction | 6.5 - 7.5[3] |
| Storage Conditions | -20°C, desiccated[2] |
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas of biomedical research and drug development.
-
Bioconjugation: It is used to link peptides, proteins, and other biomolecules to create stable conjugates with improved pharmacokinetic profiles.
-
Drug Delivery: The PEG chain can increase the half-life and reduce the immunogenicity of therapeutic agents.
-
PROTACs: this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in a PROTAC molecule.
Experimental Protocols
General Protocol for Thiol-Maleimide Conjugation
This protocol outlines a general procedure for conjugating a thiol-containing molecule (e.g., a protein with a cysteine residue) with this compound.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., PBS, HEPES) at pH 7.0-7.5.
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (optional, e.g., TCEP)
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Preparation of the Protein Solution:
-
Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL.
-
If the protein's thiol groups are oxidized (forming disulfide bonds), they may need to be reduced. Incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.
-
Remove the reducing agent by dialysis or using a desalting column.
-
-
Preparation of this compound Solution:
-
Just before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound and other small molecules by size-exclusion chromatography (SEC).
-
Alternatively, ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can be used for purification, depending on the properties of the protein.
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight.
-
Determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry.
-
Visualizing Workflows and Mechanisms
Experimental Workflow for Maleimide-Thiol Conjugation
The following diagram illustrates the key steps in a typical maleimide-thiol conjugation experiment.
Caption: A streamlined workflow for protein conjugation using this compound.
Mechanism of Action for a PROTAC Utilizing a PEG Linker
This diagram illustrates the catalytic cycle of a PROTAC, where a linker like this compound is crucial for bringing the target protein and an E3 ligase into proximity.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 3. biopharminternational.com [biopharminternational.com]
The Pivotal Role of the PEG36 Linker in Modern Bioconjugation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of biotherapeutics, the covalent attachment of molecules to proteins, known as bioconjugation, has emerged as a cornerstone for enhancing drug efficacy, stability, and targeted delivery. Central to this technology is the linker, a molecular bridge that connects the biological moiety to a payload, such as a cytotoxic drug in an antibody-drug conjugate (ADC). Among the diverse array of linkers, polyethylene glycol (PEG) linkers have garnered significant attention for their unique physicochemical properties. This technical guide provides a comprehensive overview of the role of the PEG36 linker in bioconjugation, with a particular focus on its impact on the pharmacokinetic and therapeutic properties of bioconjugates.
Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer, making it an ideal candidate for modifying therapeutic proteins.[1] The process of attaching PEG chains, known as PEGylation, can significantly improve the pharmacological profile of a bioconjugate by:
-
Increasing Hydrophilicity and Solubility: Many potent cytotoxic drugs used in ADCs are hydrophobic. The incorporation of a hydrophilic PEG linker, such as PEG36, can mitigate aggregation issues, especially at higher drug-to-antibody ratios (DARs).[1][2]
-
Enhancing Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the bioconjugate, increasing its hydrodynamic radius. This larger size reduces renal clearance, leading to a longer plasma half-life and sustained exposure of the therapeutic agent to the target tissue.[2][3]
-
Reducing Immunogenicity: The PEG chain can mask potential epitopes on the drug-linker moiety, thereby reducing the likelihood of an immune response against the bioconjugate.
This guide will delve into the specific attributes of the PEG36 linker, present quantitative data on its impact, provide detailed experimental protocols for its use in bioconjugation, and visualize key concepts through diagrams.
Data Presentation: The Impact of PEG Linkers on Bioconjugate Properties
The length of the PEG linker is a critical parameter that can be fine-tuned to optimize the therapeutic index of a bioconjugate. While specific head-to-head comparative data for the PEG36 linker is not extensively available in publicly accessible literature, the following tables summarize quantitative data from various studies on different PEG linker lengths. This data illustrates the general trends and principles of PEGylation in bioconjugation, which are applicable to the rational design of bioconjugates utilizing a PEG36 linker.
| Linker | Half-Life Extension (fold increase) | Reference ADC | Animal Model | Reference |
| No PEG | 1 | ZHER2-SMCC-MMAE | Mouse | |
| 4 kDa PEG | 2.5 | ZHER2-PEG4K-MMAE | Mouse | |
| 10 kDa PEG | 11.2 | ZHER2-PEG10K-MMAE | Mouse | |
| Val-Cit Linker | ~6 days (linker half-life) | cAC10-valine-citrulline-MMAE | Mouse | |
| Caption: Impact of PEG Linker Length on the In Vivo Half-Life of Bioconjugates. |
| Linker | IC50 (nM) | Target Cell Line | Payload | Reference |
| No PEG (HM) | ~20 | HER2-positive NCI-N87 | MMAE | |
| 4 kDa PEG (HP4KM) | ~90 (4.5-fold reduction) | HER2-positive NCI-N87 | MMAE | |
| 10 kDa PEG (HP10KM) | ~440 (22-fold reduction) | HER2-positive NCI-N87 | MMAE | |
| Val-Cit-PABC | 0.1 - 10 | Various | Various | |
| SMCC (Non-PEGylated) | 1 - 50 | Various | Various | |
| Caption: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of bioconjugates. The following sections provide step-by-step methodologies for key experiments involving PEG36 linkers.
Protocol 1: Conjugation of a Drug to an Antibody via an NHS-PEG36-Linker
This protocol describes the conjugation of a drug containing a primary amine to the lysine residues of a monoclonal antibody using a heterobifunctional NHS-PEG36-linker.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-PEG36-Drug conjugate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Drug-Linker Preparation:
-
Shortly before use, dissolve the NHS-PEG36-Drug conjugate in anhydrous DMSO to a stock concentration of 10 mM.
-
Note: NHS esters are moisture-sensitive; allow the reagent to warm to room temperature before opening and do not prepare stock solutions for long-term storage.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the dissolved NHS-PEG36-Drug to the antibody solution. A 10-20 fold molar excess is a common starting point.
-
The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC using a desalting column or SEC to remove unconjugated drug-linker and other small molecules.
-
The column should be equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC
HIC-HPLC is a standard method for determining the DAR of ADCs by separating species with different numbers of conjugated drugs.
Materials and Equipment:
-
HIC-HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
Purified ADC sample
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
-
HIC-HPLC Analysis:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
-
-
Protocol 3: Characterization of PEG36-ADC by LC-MS/MS
LC-MS/MS is a powerful technique for the detailed characterization of ADCs, including confirmation of conjugation sites.
Materials and Equipment:
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase C4 or C8 column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., Iodoacetamide)
-
Protease (e.g., Trypsin)
-
Purified ADC sample
Procedure:
-
Intact Mass Analysis (Optional):
-
Dilute the ADC in an appropriate buffer and analyze by LC-MS to determine the mass of the intact conjugate and confirm the distribution of drug-loaded species.
-
-
Reduced Antibody Analysis:
-
Reduce the ADC with DTT to separate the heavy and light chains.
-
Analyze the reduced sample by LC-MS to determine the drug load on each chain.
-
-
Peptide Mapping for Site-Specific Characterization:
-
Denature, reduce, and alkylate the ADC sample.
-
Digest the protein into peptides using a protease like trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
The MS/MS fragmentation data will allow for the identification of the specific lysine residues that are conjugated with the PEG36-drug linker.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the role of PEG36 linkers in bioconjugation.
References
Navigating the Aqueous Environment: A Technical Guide to m-PEG36-Mal Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility of methoxy-polyethylene glycol-maleimide with 36 PEG units (m-PEG36-Mal), a critical parameter for its effective use in bioconjugation, drug delivery, and various research applications. While precise quantitative data for this compound in a range of aqueous buffers remains proprietary or unpublished in readily accessible literature, this guide synthesizes available information for similar PEG-maleimide compounds and provides a framework for researchers to assess and determine solubility for their specific experimental needs.
Core Concepts: Understanding PEG Solubility
Polyethylene glycol (PEG) is renowned for its hydrophilicity and ability to confer water solubility to conjugated molecules. The solubility of PEG derivatives, including this compound, is governed by several factors:
-
Molecular Weight: Generally, the aqueous solubility of PEG decreases as its molecular weight increases. However, for a mid-range PEG like PEG36, good water solubility is expected.
-
End Groups: The terminal functional groups can influence solubility. The methoxy cap on one end and the maleimide on the other are not expected to drastically reduce the inherent solubility of the PEG36 chain in aqueous solutions.
-
Buffer Composition: The type of buffer, its pH, and the presence of salts can impact the solubility of PEGylated compounds. For instance, high salt concentrations can sometimes lead to "salting out" and reduced solubility.
-
Temperature: Temperature can also affect solubility, though PEG's solubility in water is generally less sensitive to temperature changes compared to many other polymers.
Quantitative Solubility Data for PEG-Maleimide Derivatives
Direct, publicly available quantitative solubility data for this compound in various aqueous buffers is limited. However, data from suppliers and related compounds provide valuable insights. The following table summarizes the available information.
| Compound | Solvent/Buffer | Reported Solubility | Source |
| mPEG-Maleimide (general, various MWs) | Water, Chloroform, DMSO | 10 mg/mL (clear solution) | Product Data Sheet (Nanocs) |
| PEG Maleimide (general) | "Regular aqueous solution" | Soluble (stock solution of 100 mg/mL) | Protocol (BroadPharm) |
| mPEG-Mal (MW 5000) | Formulation (DMSO, PEG300, Tween-80, Saline) | ≥ 2.5 mg/mL | Product Data Sheet (MedChemExpress) |
| Various PEG-Azides (as a proxy) | 0.1 M Tris–HCl buffer (pH 7) | 25 mg/mL to 130 mg/mL | Scientific Publication (for similar PEG size) |
| DSPE-PEG-Maleimide (MW 2000) | Water, DMSO, DCM, DMF | Soluble | Product Data Sheet (BroadPharm)[1] |
Note: The solubility of this compound is anticipated to be high in aqueous buffers, likely in the range of at least 10 mg/mL, and potentially significantly higher, based on the general properties of PEG and the available data for similar compounds.
Factors Influencing this compound Solubility
The hydrophilic nature of the 36-unit polyethylene glycol chain is the primary driver of the aqueous solubility of this compound.[2] This property is often leveraged to improve the solubility of hydrophobic molecules to which it is conjugated.[1]
References
The Role of PEG Linkers in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG) linkers have become indispensable tools in modern drug discovery, offering a versatile strategy to enhance the therapeutic properties of a wide range of modalities, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and hydrogel-based drug delivery systems. Their unique physicochemical properties—hydrophilicity, biocompatibility, and tunable length and architecture—allow for the fine-tuning of drug candidates' pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide explores the core applications of PEG linkers in drug discovery, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to inform rational drug design and development.
Enhancing Antibody-Drug Conjugates (ADCs) with PEG Linkers
PEG linkers are integral to the design of ADCs, connecting the monoclonal antibody to the cytotoxic payload. The incorporation of a PEG linker can significantly impact the ADC's stability, solubility, and pharmacokinetic profile.
Impact of PEG Linker Length on ADC Properties
The length of the PEG linker is a critical parameter that can be optimized to balance cytotoxicity and in vivo performance. Longer PEG chains can improve the hydrophilicity of the ADC, mitigating aggregation issues often associated with hydrophobic payloads and enabling higher drug-to-antibody ratios (DARs).[1] However, an excessively long PEG linker may decrease the in vitro potency of the ADC.[2]
Table 1: Effect of PEG Linker Length on ADC Properties
| Property | No PEG Linker | 4 kDa PEG Linker | 10 kDa PEG Linker | Source(s) |
| Half-life Extension | 1x | 2.5x | 11.2x | [2][3] |
| In Vitro Cytotoxicity Reduction | 1x | 4.5x - 6.5x | 22x - 22.5x | [2] |
| Maximum Tolerated Dose (MTD) | 5.0 mg/kg | 10.0 mg/kg | 20.0 mg/kg |
Cleavable vs. Non-Cleavable PEG Linkers
The choice between a cleavable and non-cleavable linker dictates the mechanism of payload release and has profound implications for an ADC's efficacy and safety profile.
-
Cleavable Linkers: These are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as proteases (e.g., Cathepsin B), acidic pH, or a reducing environment (high glutathione concentration). This targeted release can lead to a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.
-
Non-Cleavable Linkers: These linkers release the drug only after the complete lysosomal degradation of the antibody. This can result in a more stable ADC in circulation but may limit the bystander effect as the released payload is often charged and less membrane-permeable.
Diagram 1: ADC Internalization and Payload Release Pathways
Caption: ADC binds to a tumor antigen, is internalized, and trafficked to the lysosome where the payload is released.
Optimizing PROTACs with PEG Linkers
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. PEG linkers are frequently used due to their ability to enhance solubility and modulate the formation of the ternary complex.
Influence of PEG Linker Length on PROTAC Performance
The length of the PEG linker in a PROTAC must be carefully optimized to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. An optimal linker length can lead to improved degradation efficiency (lower DC50 and higher Dmax).
Table 2: Impact of PEG Linker Length on PROTAC Performance (BRD4 Degraders)
| Linker Length | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) | Source(s) |
| PEG3 | ~50 | ~80 | ~0.5 | |
| PEG4 | ~25 | ~90 | ~0.8 | |
| PEG5 | ~10 | >95 | ~1.2 | |
| PEG6 | ~30 | ~85 | ~0.7 |
PEG Linkers and PROTAC Physicochemical Properties
The inherent hydrophilicity of PEG linkers can improve the often-poor solubility and cell permeability of large PROTAC molecules. However, excessively long or flexible linkers can sometimes lead to reduced efficacy.
Diagram 2: PROTAC Mechanism of Action
Caption: A PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.
PEG-Based Hydrogels for Controlled Drug Delivery
PEG-based hydrogels are three-dimensional, water-swollen polymer networks that can encapsulate and provide sustained release of therapeutic agents. Their properties, such as swelling ratio, degradation rate, and drug release kinetics, can be tuned by modifying the PEG macromer and crosslinking density.
Tuning Hydrogel Properties for Drug Release
The crosslinking density of a PEG hydrogel is a key factor controlling the diffusion and release of encapsulated drugs. Higher crosslinking density generally leads to a smaller mesh size, a lower swelling ratio, and slower drug release.
Table 3: Effect of PEG Hydrogel Crosslinking Density on Drug Release
| PEG Concentration (%) | Crosslinker Concentration (%) | Swelling Ratio (%) | Drug Release Rate (Relative) | Source(s) |
| 5 | 0.0625 | ~1200 | High | |
| 5 | 0.25 | ~800 | Medium | |
| 5 | 1 | ~400 | Low | |
| 10 | 0.0625 | ~800 | Medium-High | |
| 10 | 1 | ~200 | Very Low |
Diagram 3: Experimental Workflow for Hydrogel Synthesis and Characterization
Caption: Workflow for the synthesis of a drug-loaded PEG hydrogel and subsequent characterization of its properties.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay) for ADCs
This protocol is used to determine the cytotoxic potential of an ADC against cancer cell lines.
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
Antibody-Drug Conjugate (ADC)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete medium and add to the respective wells. Include untreated cells as a negative control and free payload as a positive control.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Cathepsin B-Mediated Linker Cleavage Assay
This assay evaluates the susceptibility of a peptide linker to cleavage by the lysosomal protease Cathepsin B.
Materials:
-
ADC with a protease-cleavable linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
HPLC-MS system
Procedure:
-
Enzyme Activation: Pre-incubate Cathepsin B in assay buffer at 37°C for 10-15 minutes.
-
Reaction Initiation: Add the ADC to the activated enzyme solution to start the reaction.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture and immediately add quenching solution to stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the protein.
-
Analysis: Analyze the supernatant by HPLC-MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
Synthesis of PEG-Diacrylate (PEGDA) Hydrogels
This protocol describes the synthesis of a PEGDA hydrogel via photopolymerization.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS)
-
UV light source (365 nm)
Procedure:
-
Precursor Solution Preparation: Dissolve PEGDA and the photoinitiator in PBS to the desired concentrations. If encapsulating a drug, it should be added to this solution.
-
Molding: Pipette the precursor solution into a mold of the desired shape and size.
-
Photopolymerization: Expose the solution to UV light for a specified time to initiate crosslinking. The duration of exposure will influence the final properties of the hydrogel.
-
Washing: Remove the hydrogel from the mold and wash it extensively with PBS to remove any unreacted components.
Conclusion
PEG linkers are a powerful and versatile tool in drug discovery, enabling the optimization of a wide range of therapeutic modalities. By carefully selecting the linker's length, architecture, and cleavability, researchers can significantly improve the pharmacokinetic and pharmacodynamic properties of drug candidates. The quantitative data and detailed experimental protocols provided in this guide offer a framework for the rational design and evaluation of PEGylated therapeutics, ultimately contributing to the development of safer and more effective medicines.
References
The Crucial Connector: An In-depth Technical Guide to PROTAC Linkers and Their Function
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC molecule is elegantly composed of three key elements: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[1][2] While the ligands confer target specificity, the linker is far from a mere passive spacer; it is a critical and active component that dictates a PROTAC's efficacy, selectivity, and overall drug-like properties.[3][4] This technical guide provides a comprehensive exploration of PROTAC linkers, their multifaceted functions, and the detailed experimental methodologies employed to characterize their profound impact on PROTAC activity.
The Multifaceted Role of the PROTAC Linker
The principal function of the PROTAC linker is to physically bridge the POI and an E3 ligase, thereby facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4] This induced proximity is the cornerstone of PROTAC action, as it enables the E3 ligase to efficiently transfer ubiquitin molecules to accessible lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized as a substrate for degradation by the 26S proteasome.
The characteristics of the linker—including its length, chemical composition, rigidity, and the points of attachment to the two ligands—profoundly influence the geometry and stability of the ternary complex. An optimally designed linker promotes favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability and lifetime of the ternary complex. Conversely, a poorly designed linker can lead to steric clashes, unfavorable conformations, or an entropic penalty that results in negative cooperativity and diminished degradation efficiency.
Beyond its role in ternary complex formation, the linker significantly impacts the physicochemical properties of the entire PROTAC molecule. These properties, such as solubility, cell permeability, and metabolic stability, are critical for a PROTAC's overall drug-like characteristics and its in vivo performance.
Types of PROTAC Linkers
PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The selection of a specific linker type is a crucial aspect of PROTAC design and is often optimized empirically for each unique POI and E3 ligase pair.
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
Alkyl and PEG chains are the most prevalently used linkers in PROTAC design, primarily due to their synthetic tractability and the ease with which their length can be systematically varied.
-
Alkyl Chains: These are simple hydrocarbon chains that afford a high degree of conformational flexibility. While synthetically straightforward, their inherent hydrophobicity can negatively impact the aqueous solubility of the PROTAC.
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts, which can improve the solubility and cell permeability of the PROTAC molecule. Approximately 55% of reported PROTACs utilize linkers containing PEG motifs.
Rigid Linkers
Rigid linkers, which often incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, introduce conformational constraints to the PROTAC molecule. This rigidity can help to pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, potentially leading to more potent degradation. Furthermore, rigid linkers can enhance metabolic stability.
Clickable Linkers
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular and efficient method for PROTAC synthesis. This approach allows for the modular and high-yielding assembly of PROTACs, facilitating the rapid generation of libraries with diverse linker structures. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.
Smart Linkers
Recent innovations have led to the development of "smart" or functional linkers that offer spatiotemporal control over PROTAC activity.
-
Photoswitchable Linkers: These linkers, often containing an azobenzene moiety, can reversibly switch between cis and trans isomers upon exposure to specific wavelengths of light, allowing for photo-control of PROTAC activity.
-
Photocleavable Linkers: These linkers can be irreversibly cleaved by light, providing a mechanism to activate the PROTAC at a desired time and location.
Quantitative Impact of Linker Properties on PROTAC Efficacy
The optimization of PROTAC linkers is a highly empirical process that relies on the systematic variation of linker length and composition and the subsequent evaluation of their impact on protein degradation. The following tables summarize key quantitative data from various studies, illustrating the effect of linker modifications on PROTAC degradation potency (DC50) and maximal degradation (Dmax).
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | |
| Alkyl/Ether | 12-29 | Submicromolar | - | ||
| Alkyl/Ether | 21 | 3 | 96 | ||
| Alkyl/Ether | 29 | 292 | 76 | ||
| SOS1 | Methylene | 3 | > 10,000 | < 20 | |
| Methylene | 4 | ~1,000 | ~60 | ||
| Methylene | 5 | 15.7 | 100 | ||
| Methylene | 6 | ~500 | ~80 | ||
| Methylene | 9 | > 10,000 | < 20 | ||
| BTK | PEG | 2 PEG units | > 1,000 | - | |
| PEG | 3 PEG units | ~100 | ~80 | ||
| PEG | 4 PEG units | ~10 | > 90 | ||
| PEG | 5 PEG units | ~5 | > 90 |
| PROTAC | Target Protein | Linker Composition | Permeability (PAMPA, 10⁻⁶ cm/s) | Reference |
| PROTAC 1 | ERK5 | Flexible Aliphatic | 0.3 | |
| PROTAC 2 | ERK5 | Flexible Aliphatic | 0.2 | |
| PROTAC 3 | ERK5 | Semi-rigid (Amide) | 1.1 | |
| PROTAC 4 | ERK5 | Semi-rigid (Amide) | 0.7 | |
| PROTAC 5 | ERK5 | Rigid (Pyridine) | 2.0 | |
| PROTAC 6 | ERK5 | Rigid (Pyridine) | 2.8 | |
| PROTAC 7 | ERK5 | Flexible (Tertiary Amine) | 0.1 | |
| PROTAC 8 | ERK5 | Rigid (Piperidine) | 1.5 |
Signaling Pathways and Experimental Workflows
To fully understand and optimize PROTAC function, it is essential to visualize the underlying biological pathways and the experimental workflows used for their characterization.
Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.
Western Blot for PROTAC-Induced Degradation
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents (media, serum, antibiotics)
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and collect the lysate into pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to new tubes.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample into the wells of an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
The intensity of the bands on the Western blot is quantified using densitometry software.
-
The level of the target protein is normalized to the corresponding loading control.
-
The percentage of protein degradation is calculated relative to the vehicle-treated control.
-
From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).
Materials:
-
Purified target protein (POI)
-
Purified E3 ligase complex (e.g., VCB complex for VHL)
-
PROTAC of interest
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Dialysis buffer (ensure all proteins and the PROTAC are in the same matched buffer to minimize heats of dilution)
Procedure:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to ensure a perfect buffer match.
-
Accurately determine the concentrations of the POI, E3 ligase, and PROTAC.
-
Degas all solutions immediately before use.
-
-
Part 1: Determining Binary Binding Affinities
-
PROTAC to E3 Ligase (KD1):
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase (e.g., 100-400 µM).
-
Perform the titration by injecting the PROTAC into the E3 ligase solution.
-
Analyze the data using a one-site binding model to determine KD1.
-
-
PROTAC to Target Protein (KD2):
-
Fill the ITC cell with the POI solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the POI.
-
Perform the titration and analyze the data to determine KD2.
-
-
-
Part 2: Determining Ternary Binding Affinity
-
PROTAC to E3 Ligase in the Presence of Target Protein (KD,ternary):
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the POI in the ITC cell. The concentration of the POI should be in excess to ensure all E3 ligase is in a binary complex with it.
-
Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration of the PROTAC into the pre-formed E3 ligase-POI complex.
-
Analyze the data to determine the apparent KD for ternary complex formation (KD,app).
-
-
-
Data Analysis and Cooperativity Calculation:
-
The cooperativity factor (α) is calculated using the following formula: α = KD1 / KD,app .
-
An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To measure the real-time binding kinetics (association rate constant, ka; dissociation rate constant, kd) and affinity (KD) of binary and ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Purified E3 ligase (as the ligand to be immobilized)
-
Purified target protein (POI)
-
PROTAC of interest (as the analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Immobilize the E3 ligase onto the sensor chip surface using a suitable chemistry (e.g., amine coupling). Aim for a low to medium immobilization level to minimize mass transport effects.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a serial dilution of the PROTAC in running buffer.
-
Inject the PROTAC dilutions over the immobilized E3 ligase surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
Fit the sensorgram data to a 1:1 binding model to determine ka, kd, and KDbinary.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC in running buffer.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (ka,app, kd,app, and KD,ternary).
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor: α = KDbinary / KD,ternary .
-
Conclusion
The linker is a critical and dynamic component of a PROTAC, playing a pivotal role in orchestrating the formation of a productive ternary complex and influencing the overall drug-like properties of the molecule. A deep understanding of the structure-activity relationships of PROTAC linkers, guided by robust biophysical and cellular characterization, is essential for the rational design of next-generation protein degraders. The experimental protocols and data presented in this guide provide a solid framework for researchers to systematically optimize linker design and accelerate the development of potent and selective PROTAC therapeutics.
References
Methodological & Application
Application Notes and Protocols for m-PEG36-Mal in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. The m-PEG36-Mal linker is a heterobifunctional linker featuring a maleimide group for covalent attachment to thiol groups on the antibody and a long-chain polyethylene glycol (PEG) spacer of 36 units. This extended PEG chain enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life, ultimately leading to an improved therapeutic window.[1][2]
These application notes provide detailed protocols for the synthesis and characterization of ADCs using the this compound linker, along with methods for evaluating their in vitro efficacy.
Properties and Advantages of this compound Linker
The this compound linker offers several key advantages in ADC development:
-
Site-Specific Conjugation: The maleimide group reacts specifically with free thiol groups, which can be generated by the reduction of interchain disulfide bonds in the antibody's hinge region. This allows for a degree of site-specific conjugation, leading to more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).[3]
-
Enhanced Hydrophilicity: The 36-unit PEG chain significantly increases the water solubility of the ADC. This is particularly beneficial when working with hydrophobic payloads, as it can mitigate aggregation issues and improve the overall formulation properties of the conjugate.[2]
-
Improved Pharmacokinetics: The hydrophilic PEG spacer creates a hydration shell around the payload, which can shield it from degradation and reduce clearance rates, leading to a longer plasma half-life and increased tumor accumulation.
-
Stable Thioether Bond: The reaction between the maleimide and a thiol group forms a stable covalent thioether bond, ensuring the integrity of the ADC in circulation and minimizing premature payload release.[3]
Experimental Protocols
Preparation of m-PEG36-Drug Conjugate
This protocol describes the activation of the this compound linker and its conjugation to an amine-containing cytotoxic drug.
Materials:
-
This compound linker
-
Amine-containing cytotoxic drug
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dipeisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system
-
Lyophilizer
Procedure:
-
Activation of the Linker:
-
Dissolve the this compound linker (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4-6 hours to form the NHS ester. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
-
Conjugation to the Drug:
-
In a separate vial, dissolve the amine-containing drug (1.2 equivalents) in anhydrous DMF or DMSO.
-
Add the drug solution to the activated linker solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to achieve a pH of 7.2-7.5 for efficient amine coupling.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Purify the resulting this compound-drug conjugate by reverse-phase HPLC.
-
Lyophilize the purified product and store it at -20°C or below, protected from light and moisture.
-
ADC Synthesis: Conjugation of m-PEG36-Drug to Antibody
This protocol details the reduction of the antibody's disulfide bonds and the subsequent conjugation to the prepared this compound-drug.
Materials:
-
Monoclonal antibody (mAb)
-
This compound-drug conjugate
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation buffer (e.g., phosphate-buffered saline (PBS) with EDTA, pH 7.2-7.4)
-
Quenching solution (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in degassed conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.
-
Incubate at 37°C for 60-90 minutes to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column, exchanging the buffer with fresh, degassed conjugation buffer.
-
-
Conjugation Reaction:
-
Dissolve the this compound-drug conjugate in a small amount of DMSO (final DMSO concentration should be <10% v/v).
-
Add the drug-linker solution to the reduced antibody at a molar ratio of 5-10 fold excess of the drug-linker.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine over the maleimide reagent.
-
Purify the ADC from unreacted drug-linker and other impurities using a SEC column.
-
Further purify and characterize the ADC based on drug-to-antibody ratio (DAR) using HIC.
-
ADC Characterization
Thorough characterization of the synthesized ADC is crucial to ensure its quality and consistency.
Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody is a critical quality attribute.
Method 1: UV-Vis Spectroscopy
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.
-
The DAR can be calculated using the Beer-Lambert law, correcting for the contribution of the drug to the absorbance at 280 nm.
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
HIC separates ADC species based on their hydrophobicity. Since the drug is often hydrophobic, species with different DARs will have different retention times.
-
The relative peak areas of the different DAR species can be used to calculate the average DAR.
Method 3: Mass Spectrometry (MS)
-
Intact mass analysis of the ADC under native or denaturing conditions can provide a precise measurement of the mass of different DAR species, allowing for accurate DAR determination.
Analysis of Purity and Aggregation
Method: Size-Exclusion Chromatography (SEC)
-
SEC separates molecules based on their size. It is used to quantify the amount of monomeric ADC and to detect the presence of aggregates or fragments.
In Vitro Cytotoxicity Assay
The potency of the ADC is typically evaluated by determining its half-maximal inhibitory concentration (IC50) in cancer cell lines.
MTT Assay Protocol
The MTT assay is a colorimetric assay that measures cell viability.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody (control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody. Add the solutions to the cells and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value using non-linear regression analysis.
Quantitative Data
The following tables summarize representative quantitative data for ADCs synthesized with PEGylated maleimide linkers. Note that these values are illustrative and will vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Representative In Vitro Cytotoxicity of ADCs with PEG Linkers
| Cell Line (Antigen Status) | Linker-Payload | IC50 (ng/mL) | Reference |
| N87 (HER2-positive) | Thailanstatin | 13 - 43 | |
| BT474 (HER2-positive) | Thailanstatin | 13 - 43 | |
| MDA-MB-361-DYT2 (Moderate HER2) | Thailanstatin (DAR > 3.5) | 25 - 80 | |
| MDA-MB-361-DYT2 (Moderate HER2) | Thailanstatin (DAR < 3.5) | 1500 - 60000 |
Table 2: Representative Pharmacokinetic Parameters of ADCs with PEG Linkers
| ADC Construct | Clearance (mL/day/kg) | Half-life (hours) | Reference |
| Affibody-SMCC-MMAE (No PEG) | - | - | |
| Affibody-PEG4k-MMAE | - | 2.5-fold increase vs. No PEG | |
| Affibody-PEG10k-MMAE | - | 11.2-fold increase vs. No PEG |
Visualizations
ADC Synthesis Workflow
Caption: Workflow for the synthesis of an ADC using an this compound linker.
Mechanism of Action of a Microtubule Inhibitor Payload
References
Application Notes and Protocols for Cell Surface Protein Labeling Using m-PEG36-Mal
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of cell surface proteins is a cornerstone of modern biological research and therapeutic development. Methoxy-poly(ethylene glycol)-maleimide with a 36-unit PEG chain (m-PEG36-Mal) is a valuable tool for this purpose. This reagent enables the covalent attachment of a hydrophilic PEG chain to cysteine residues on extracellular protein domains. The maleimide group exhibits high reactivity and selectivity towards the sulfhydryl (thiol) group of cysteine residues under physiological conditions, forming a stable thioether bond.[1] This process, known as PEGylation, can be leveraged to study protein function, modulate cellular interactions, and improve the pharmacokinetic properties of protein-based therapeutics.[2][3]
These application notes provide a comprehensive guide to utilizing this compound for the specific labeling of cell surface proteins. Detailed protocols for cell preparation, labeling, and subsequent analysis are provided, alongside critical data interpretation and troubleshooting advice.
Principle of the Method
The labeling strategy is based on the chemoselective reaction between the maleimide moiety of this compound and the free sulfhydryl group of cysteine residues present on the surface of cells. This Michael addition reaction proceeds efficiently at a neutral pH range of 6.5-7.5. The hydrophilic and flexible 36-unit PEG chain can impart several beneficial properties, including increased solubility and stability of the labeled protein, and can also provide a steric shield to modulate protein-protein interactions.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number (Example) | Storage |
| This compound | BroadPharm | BP-22751 | -20°C |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Thermo Fisher Scientific | 10010023 | Room Temperature |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific | 20490 | Room Temperature |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 | -20°C |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Varies by cell type | - | 4°C |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |
| Centrifuge Tubes (15 mL and 50 mL) | Varies | - | Room Temperature |
| Hemocytometer or Automated Cell Counter | Varies | - | Room Temperature |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
This compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in sterile PBS (pH 7.2-7.4). For example, for a compound with a molecular weight of approximately 1780 g/mol , dissolve 1.78 mg in 100 µL of PBS.
-
Vortex briefly to ensure complete dissolution. Prepare this solution fresh for each experiment.
-
-
Labeling Buffer:
-
Prepare a labeling buffer consisting of PBS with 1% BSA. This helps to reduce non-specific binding of the PEG reagent.
-
-
Washing Buffer:
-
Prepare a washing buffer of PBS with 0.04% BSA.
-
-
Optional - TCEP Reducing Solution:
-
If reduction of disulfide bonds on the cell surface is desired to expose more free thiols, prepare a 10 mM TCEP stock solution in PBS. TCEP is preferred over DTT as it does not contain a thiol group that could react with the maleimide.
-
Protocol 2: Cell Preparation and Labeling
This protocol is a general guideline and may require optimization for specific cell types.
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency (typically 70-80%).
-
For adherent cells, detach them using a gentle, non-enzymatic cell dissociation buffer to preserve cell surface proteins. For suspension cells, proceed directly to harvesting.
-
Harvest the cells by centrifugation at 300-400 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS to remove any residual culture medium and serum.
-
-
Optional - Reduction of Surface Thiols:
-
Resuspend the cell pellet in PBS at a concentration of 1-5 x 10^6 cells/mL.
-
Add TCEP to a final concentration of 100-500 µM.
-
Incubate for 15-30 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS to remove the TCEP.
-
-
Cell Surface Labeling:
-
Resuspend the cell pellet in ice-cold Labeling Buffer at a concentration of 1-10 x 10^6 cells/mL.
-
Add the this compound stock solution to the cell suspension to achieve the desired final concentration. A typical starting point is a 10- to 20-fold molar excess of the PEG reagent over the estimated number of surface thiols. For initial experiments, a concentration range of 0.1-1 mM this compound can be tested.
-
Incubate the cell suspension for 30-60 minutes at 4°C with gentle agitation to prevent cell settling. Incubation on ice helps to minimize endocytosis.
-
-
Washing and Cell Recovery:
-
After incubation, quench the reaction by adding an excess of a thiol-containing compound like L-cysteine (final concentration of 5-10 mM) and incubate for 10 minutes on ice.
-
Wash the cells three times with a larger volume of ice-cold Washing Buffer to remove unreacted this compound and the quenching agent. Centrifuge at 300-400 x g for 5 minutes at 4°C between each wash.
-
After the final wash, resuspend the cell pellet in an appropriate buffer for downstream analysis or in fresh culture medium for further experiments.
-
Characterization and Analysis of PEGylated Cells
The success of cell surface PEGylation can be assessed using several analytical techniques.
Protocol 3: Analysis by SDS-PAGE and Western Blot
-
Cell Lysis:
-
Lyse the labeled and control (unlabeled) cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Prepare samples for SDS-PAGE under non-reducing conditions to preserve the thioether bond.
-
Load equal amounts of protein from labeled and unlabeled cell lysates onto a polyacrylamide gel.
-
Run the gel according to standard procedures. PEGylated proteins will exhibit a shift in molecular weight corresponding to the size of the attached PEG chain.
-
-
Western Blot:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an antibody specific to the protein of interest to confirm its PEGylation.
-
Alternatively, an anti-PEG antibody can be used to detect all PEGylated proteins.
-
| Expected Outcome | Interpretation |
| Higher molecular weight band in labeled lane | Successful PEGylation of the target protein |
| No shift in molecular weight | No PEGylation or insufficient labeling |
| Smeary or broad bands | Heterogeneous PEGylation (multiple PEG chains per protein or polydispersity of the PEG reagent) |
Protocol 4: Analysis by Flow Cytometry
Flow cytometry can be used to assess the overall level of cell surface PEGylation, especially if a fluorescently tagged this compound is used. If not, changes in cell size or granularity, or altered binding of fluorescently labeled antibodies to surface proteins, can be indicative of PEGylation.
-
Cell Staining (if applicable):
-
If a fluorescent this compound was used, proceed directly to analysis.
-
To assess the impact of PEGylation on antibody binding, stain both labeled and unlabeled cells with a fluorescently labeled antibody targeting a known cell surface protein.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Compare the fluorescence intensity (for fluorescent PEG) or the antibody staining intensity between labeled and unlabeled cell populations. A shift in fluorescence or a decrease in antibody binding can indicate successful PEGylation.
-
| Parameter | Expected Change after PEGylation |
| Forward Scatter (FSC) | Potential slight increase due to increased cell size |
| Side Scatter (SSC) | Minimal to no change |
| Fluorescence (Fluorescent PEG) | Increased fluorescence intensity |
| Antibody Staining | Decreased fluorescence intensity due to steric hindrance |
Protocol 5: Analysis by Mass Spectrometry
Mass spectrometry is a powerful tool for confirming PEGylation and identifying the specific sites of modification.
-
Protein Isolation:
-
Isolate the protein of interest from the labeled cell lysate, for example, by immunoprecipitation.
-
-
Sample Preparation and Analysis:
-
The isolated protein can be analyzed intact or after proteolytic digestion (e.g., with trypsin).
-
Intact mass analysis will show an increase in mass corresponding to the this compound moiety.
-
Analysis of digested peptides will allow for the identification of the specific cysteine-containing peptide that has been modified.
-
Applications in Research and Drug Development
-
Probing Protein Function: By attaching a PEG chain to a specific cysteine residue, it is possible to sterically block protein-protein interactions or ligand-receptor binding, thereby elucidating the function of that particular protein domain.
-
Modulating Receptor Signaling: PEGylation of cell surface receptors can alter their conformation, dimerization, or interaction with downstream signaling molecules, providing a method to study and control cellular signaling pathways.
-
Improving Drug Delivery: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic proteins by reducing renal clearance and protecting them from proteolytic degradation. Labeling cell surface proteins on drug delivery vehicles (e.g., engineered cells) can also modify their biodistribution.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low labeling efficiency | - Insufficient this compound concentration- Inactive this compound- Few accessible surface thiols- Suboptimal pH | - Increase the molar excess of this compound- Use freshly prepared stock solution- Consider a mild reduction step with TCEP- Ensure the labeling buffer is at pH 6.5-7.5 |
| High cell death | - Harsh cell handling- High concentration of this compound- Prolonged incubation | - Use gentle pipetting and centrifugation- Titrate the this compound concentration- Reduce the incubation time |
| Non-specific labeling | - Reaction with intracellular thiols due to compromised cell membranes- Hydrolysis of the maleimide group at high pH | - Ensure high cell viability (>95%) before labeling- Maintain pH between 6.5 and 7.5 |
Conclusion
The use of this compound for cell surface protein labeling is a versatile and powerful technique for a wide range of applications in biological research and drug development. The protocols and guidelines presented here provide a solid foundation for successfully implementing this methodology. As with any experimental procedure, optimization of the reaction conditions for the specific cell type and protein of interest is crucial for achieving reliable and reproducible results.
References
Application Notes and Protocols for m-PEG36-Mal in Peptide Mapping and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide mapping is a cornerstone analytical technique in the biopharmaceutical industry for protein characterization, identity confirmation, and the detection of post-translational modifications (PTMs).[1][2] A critical step in the standard peptide mapping workflow is the reduction of disulfide bonds followed by the alkylation of free cysteine residues. This prevents the reformation of disulfide bridges and ensures complete and reproducible enzymatic digestion.[3] While small alkylating agents like iodoacetamide (IAM) and N-ethylmaleimide (NEM) are commonly used, there is growing interest in reagents that can confer additional advantageous properties to the resulting peptides.
m-PEG36-Mal is a methoxy-terminated polyethylene glycol with 36 ethylene glycol units, functionalized with a maleimide group. This long-chain, hydrophilic reagent offers a unique approach to cysteine alkylation. The maleimide group reacts specifically with the thiol group of cysteine residues under mild conditions, forming a stable thioether bond.[4][5] The incorporation of a long PEG chain can improve the solubility of hydrophobic peptides and alter their chromatographic retention time, potentially resolving co-eluting peptides in complex mixtures. This application note provides a detailed protocol for the use of this compound in peptide mapping workflows and discusses its implications for mass spectrometry-based analysis.
Principles of the Method
The use of this compound in peptide mapping follows the fundamental steps of protein denaturation, reduction, and alkylation prior to enzymatic digestion.
-
Denaturation: The protein's tertiary and quaternary structures are disrupted to expose all cysteine residues. This is typically achieved using denaturants like urea or guanidine hydrochloride.
-
Reduction: The disulfide bonds between cysteine residues are cleaved using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylation with this compound: Free sulfhydryl groups on the cysteine residues react with the maleimide moiety of this compound. This reaction proceeds via a Michael addition, forming a stable covalent bond. The long PEG chain is thus attached to the cysteine-containing peptides.
-
Enzymatic Digestion: A protease, most commonly trypsin, is used to cleave the protein into smaller peptides at specific amino acid residues.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry to identify and sequence the peptides. The large mass shift introduced by the this compound modification allows for easy identification of cysteine-containing peptides.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Chemical Name | Methoxy-PEG36-Maleimide |
| CAS Number | 88504-24-9 |
| Molecular Weight | ~1700 g/mol |
| Reactive Group | Maleimide |
| Target Residue | Cysteine (thiol group) |
| Solubility | Water, most organic solvents |
Table 2: Theoretical Mass Shifts of Common Alkylating Agents
| Alkylating Agent | Abbreviation | Molecular Weight (Da) | Monoisotopic Mass Shift (Da) |
| Iodoacetamide | IAM | 184.99 | +57.021 |
| N-ethylmaleimide | NEM | 125.13 | +125.048 |
| This compound | - | ~1700 | ~1700 |
Table 3: Comparison of Reaction Conditions for Cysteine Alkylation
| Parameter | Iodoacetamide (IAM) | N-ethylmaleimide (NEM) | This compound (Recommended) |
| pH | 7.5 - 8.5 | 6.5 - 7.5 | 6.5 - 7.5 |
| Molar Excess | 5-10 fold over reducing agent | 5-10 fold over reducing agent | 5-10 fold over reducing agent |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Time | 30 - 60 minutes | 15 - 30 minutes | 30 - 60 minutes |
| Light Sensitivity | Protect from light | Protect from light | Protect from light |
Experimental Protocols
Materials and Reagents
-
Protein of interest (e.g., monoclonal antibody) at a known concentration
-
Denaturation Buffer: 8 M Guanidine-HCl or 6 M Urea in 100 mM Tris-HCl, pH 8.0
-
Reducing Agent: 500 mM Dithiothreitol (DTT) in water or 500 mM Tris(2-carboxyethyl)phosphine (TCEP) in water
-
Alkylating Reagent: 100 mM this compound in a suitable solvent (e.g., DMSO or water)
-
Quenching Reagent: 1 M DTT in water
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Trypsin (mass spectrometry grade), reconstituted according to the manufacturer's instructions
-
Quenching Solution: 10% Formic Acid in water
-
C18 solid-phase extraction (SPE) cartridges for sample cleanup
-
Mobile Phase A: 0.1% Formic Acid in water
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile
-
LC-MS/MS system with a C18 column
Protocol for Peptide Mapping using this compound
-
Protein Denaturation and Reduction: a. To 100 µg of the protein sample in a microcentrifuge tube, add Denaturation Buffer to a final volume of 100 µL. b. Add the reducing agent (DTT or TCEP) to a final concentration of 10 mM. c. Incubate the mixture at 37°C for 60 minutes.
-
Cysteine Alkylation with this compound: a. Cool the sample to room temperature. b. Add 100 mM this compound to a final concentration of 20-50 mM (a 2-5 fold molar excess over the reducing agent). c. Incubate in the dark at room temperature for 60 minutes.
-
Buffer Exchange and Digestion: a. Remove the denaturant and excess reagents by buffer exchange into Digestion Buffer using a desalting column or spin filter with an appropriate molecular weight cutoff (e.g., 10 kDa). b. Adjust the protein concentration to approximately 1 mg/mL with Digestion Buffer. c. Add trypsin at a 1:20 (w/w) enzyme-to-protein ratio. d. Incubate at 37°C for 4-18 hours.
-
Quenching the Digestion: a. Stop the digestion by adding the Quenching Solution to a final pH of 2-3.
-
Sample Cleanup: a. Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's protocol. b. Elute the peptides and dry them completely using a vacuum centrifuge. c. Reconstitute the dried peptides in Mobile Phase A to a suitable concentration for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Gradient: A typical gradient would be from 2% to 40% Mobile Phase B over 60 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS2 scans of the most abundant precursor ions.
-
Data Analysis: Use a protein sequence database search engine to identify the peptides. Include a variable modification for cysteine corresponding to the mass of the hydrolyzed this compound adduct.
Visualizations
Caption: Overall workflow for peptide mapping using this compound.
Caption: Reaction of this compound with a cysteine residue.
Caption: Logical benefits of using this compound in peptide mapping.
References
- 1. lcms.cz [lcms.cz]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle Functionalization with m-PEG36-Mal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the surface functionalization of nanoparticles using methoxy-polyethylene glycol-maleimide (m-PEG-Mal), specifically with a 36-unit PEG chain. This heterobifunctional linker is instrumental in advanced drug delivery and diagnostic applications. The methoxy-terminated PEG chain provides a hydrophilic shield, often referred to as a "stealth" coating, which can reduce non-specific protein adsorption, minimize clearance by the reticuloendothelial system (RES), and consequently prolong circulation half-life.[1][2] The terminal maleimide group allows for the specific and covalent conjugation of thiol-containing molecules, such as peptides, antibodies, or drugs, enabling targeted delivery and therapeutic action.[3][4][5] This protocol will detail the step-by-step procedures for nanoparticle preparation, PEGylation, and subsequent conjugation, along with methods for characterization and quantification of functionalization.
Introduction
The surface modification of nanoparticles is a critical determinant of their in vivo behavior and therapeutic efficacy. Bare nanoparticles are often prone to aggregation and rapid clearance from the body. Surface functionalization with polyethylene glycol (PEG) is a widely adopted strategy to enhance biocompatibility and stability. The choice of a heterobifunctional PEG linker, such as m-PEG36-Mal, offers the dual advantage of a biocompatible shield and a reactive group for targeted ligand attachment. The maleimide-thiol "click" reaction is a highly efficient and specific conjugation chemistry that proceeds under mild, physiological conditions (pH 6.5-7.5), forming a stable thioether bond. This makes it an ideal choice for conjugating sensitive biological molecules. These application notes provide a general framework for the functionalization of various nanoparticle types, including iron oxide and gold nanoparticles.
Key Applications
-
Targeted Drug Delivery: Conjugation of targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface can enhance drug accumulation at the desired site, improving therapeutic outcomes and reducing off-target effects.
-
Medical Imaging: Functionalized nanoparticles can be used as contrast agents for magnetic resonance imaging (MRI) and other imaging modalities, allowing for the visualization of specific tissues or disease states.
-
Theranostics: The combination of therapeutic agents and imaging capabilities in a single nanoparticle platform enables simultaneous diagnosis and treatment.
Experimental Protocols
Protocol 1: Preparation of Amine-Functionalized Nanoparticles
This protocol describes a general method for coating iron oxide nanoparticles with a silica layer and subsequently functionalizing them with amine groups, which will serve as attachment points for the this compound linker.
Materials:
-
Iron oxide nanoparticles (Fe3O4)
-
Ethanol
-
Deionized water
-
Ammonium hydroxide
-
Tetraethyl orthosilicate (TEOS)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
MES Buffer (0.1 M, pH 6.0)
-
Phosphate-Buffered Saline (PBS, 1X, pH 7.4)
Equipment:
-
Sonicator
-
Magnetic stirrer
-
Centrifuge or permanent magnet for separation
-
pH meter
Procedure:
-
Silica Coating:
-
Disperse the synthesized Fe3O4 nanoparticles in a mixture of ethanol and deionized water and sonicate to ensure a uniform dispersion.
-
In a separate flask, add ethanol and ammonium hydroxide, and stir the mixture.
-
Add TEOS dropwise to the stirring solution.
-
Add the nanoparticle dispersion to the reaction mixture and continue stirring for 6-12 hours to form a silica shell.
-
Collect the silica-coated nanoparticles (Fe3O4@SiO2) using a strong magnet and wash them several times with ethanol and deionized water.
-
-
Amine Functionalization:
-
Resuspend the Fe3O4@SiO2 nanoparticles in ethanol.
-
Add APTES to the nanoparticle suspension and stir for 12-24 hours at room temperature.
-
Collect the amine-functionalized nanoparticles (Fe3O4@SiO2-NH2) using a magnet and wash them thoroughly with ethanol to remove unreacted APTES.
-
Finally, wash the nanoparticles with deionized water and resuspend them in MES Buffer.
-
Protocol 2: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol details the attachment of the this compound linker to the prepared amine-functionalized nanoparticles via amide bond formation.
Materials:
-
Amine-functionalized nanoparticles (Amine-NPs)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Reaction Buffer: 1X PBS, pH 7.4
Procedure:
-
Nanoparticle Preparation:
-
Disperse the Amine-NPs in Activation Buffer to a concentration of 1-5 mg/mL.
-
Sonicate briefly to ensure a homogenous suspension.
-
-
Activation of this compound:
-
In a separate tube, dissolve this compound, EDC, and NHS in Activation Buffer. A common molar ratio is 1:2:2 (this compound:EDC:NHS).
-
Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated ester.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the nanoparticle suspension.
-
Adjust the pH of the reaction mixture to 7.4 using the Reaction Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Separate the maleimide-functionalized nanoparticles (NP-PEG-Mal) from unreacted reagents. This can be achieved by magnetic separation for iron oxide nanoparticles or centrifugation for other types.
-
Wash the nanoparticles multiple times with Reaction Buffer.
-
Resuspend the purified NP-PEG-Mal in the Reaction Buffer.
-
Protocol 3: Conjugation of Thiol-Containing Ligands to NP-PEG-Mal
This protocol describes the final step of conjugating a thiol-containing molecule (e.g., a peptide or antibody fragment) to the maleimide-functionalized nanoparticles.
Materials:
-
Maleimide-functionalized nanoparticles (NP-PEG-Mal)
-
Thiol-containing ligand (e.g., cysteine-containing peptide)
-
Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (if necessary)
-
Reaction Buffer: 1X PBS, pH 7.0-7.4
Procedure:
-
Ligand Preparation (if necessary):
-
If the thiol groups on the ligand are oxidized (forming disulfide bonds), they must be reduced.
-
Dissolve the ligand in Reaction Buffer and add a 5-10 fold molar excess of TCEP.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Disperse the NP-PEG-Mal in the Reaction Buffer.
-
Add the thiol-containing ligand to the nanoparticle suspension. The molar ratio of maleimide to thiol may need to be optimized, but a 1:1 ratio is a good starting point.
-
Incubate the mixture for 1-2 hours at room temperature with gentle mixing. The reaction is typically rapid.
-
-
Purification:
-
Separate the final conjugated nanoparticles from the unreacted ligand using an appropriate method (magnetic separation, centrifugation, or size exclusion chromatography).
-
Wash the nanoparticles several times with Reaction Buffer.
-
Resuspend the final functionalized nanoparticles in a suitable buffer for storage or further use.
-
Characterization and Data Presentation
The successful functionalization of nanoparticles should be confirmed at each step using appropriate characterization techniques.
| Characterization Technique | Purpose | Expected Outcome |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the nanoparticles at each functionalization step. | An increase in hydrodynamic diameter is expected after each coating/conjugation step, indicating the addition of new layers. |
| Zeta Potential Analysis | To determine the surface charge of the nanoparticles, which changes with the addition of different functional groups. | A change in zeta potential confirms surface modification. For example, amine functionalization will lead to a more positive zeta potential. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the presence of specific functional groups on the nanoparticle surface. | The appearance of characteristic peaks for amide bonds after PEGylation and other specific bonds will confirm successful conjugation. |
| UV-Vis Spectroscopy | For gold nanoparticles, to monitor changes in the surface plasmon resonance peak. For quantification, to measure the concentration of conjugated ligands. | A shift in the plasmon peak can indicate surface modification. A depletion assay can be used to quantify the amount of conjugated ligand. |
| Nuclear Magnetic Resonance (NMR) | To confirm the structure and purity of the PEG linker and to quantify the degree of functionalization. | 1H NMR can be used to determine the molecular weight of the polymer and the efficacy of conjugation. |
| Ellman's Assay | To quantify the number of accessible maleimide groups on the nanoparticle surface. | This colorimetric assay can determine the conjugation efficiency of the maleimide-thiol reaction by measuring the remaining free thiols. |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the functionalization process. Note that these values can vary significantly depending on the specific nanoparticle system and reaction conditions.
| Parameter | Amine-Functionalized NPs | NP-PEG-Mal | Final Conjugated NPs |
| Hydrodynamic Diameter (nm) | 100 - 200 | 120 - 250 | 130 - 280 |
| Zeta Potential (mV) | +15 to +30 | -5 to +5 | Variable |
| PEG Surface Density (molecules/nm²) | N/A | 0.1 - 5 | 0.1 - 5 |
| Conjugation Efficiency (Ligand) | N/A | N/A | 50% - 90% |
| Drug Loading Capacity (e.g., Doxorubicin) | N/A | N/A | 5% - 15% (w/w) |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for m-PEG36-Mal Conjugation to Cysteine Residues in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. By increasing the hydrodynamic size, PEGylation can improve drug solubility, prolong circulation half-life by reducing renal clearance, and mask epitopes to decrease immunogenicity and enzymatic degradation.[1][2][3] The maleimide functional group exhibits high selectivity for the sulfhydryl (thiol) group of cysteine residues, making m-PEG-Maleimide a valuable reagent for site-specific peptide modification.[4][5] The reaction proceeds via a Michael addition, forming a stable thioether bond under mild, physiological pH conditions.
These application notes provide detailed protocols for the conjugation of methoxy-polyethylene glycol-Maleimide (m-PEG-Mal), specifically with a 36-unit PEG chain (m-PEG36-Mal), to cysteine residues in peptides. Included are experimental procedures, data presentation, and visualizations to guide researchers in this bioconjugation technique.
Applications of Peptide PEGylation
The covalent attachment of this compound to peptides offers several advantages in therapeutic and research applications:
-
Enhanced Pharmacokinetics: Increased in vivo half-life due to reduced renal filtration and protection from proteolytic enzymes.
-
Improved Physicochemical Properties: Increased water solubility and stability of hydrophobic peptides.
-
Reduced Immunogenicity: The PEG chain can shield antigenic sites on the peptide, reducing the host's immune response.
-
Enhanced Drug Delivery: PEGylation can improve the permeability and distribution of peptide drugs throughout the body.
Experimental Protocols
Materials and Reagents
-
Peptide containing at least one cysteine residue
-
m-PEG36-Maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.
-
Quenching Reagent: Free cysteine or β-mercaptoethanol.
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving m-PEG36-Maleimide.
-
Purification System: Size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), reversed-phase high-performance liquid chromatography (RP-HPLC), or dialysis/ultrafiltration equipment.
-
Analytical Instruments: HPLC, Mass Spectrometer (MS), SDS-PAGE.
General Experimental Workflow
The following diagram outlines the general workflow for the conjugation of m-PEG36-Maleimide to a cysteine-containing peptide.
Step-by-Step Conjugation Protocol
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in a degassed reaction buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL. Degassing is crucial to prevent the re-oxidation of free thiols to disulfide bonds.
-
-
Reduction of Disulfide Bonds (Optional):
-
If the peptide contains disulfide bonds, they must be reduced to free thiols to enable conjugation.
-
Add a 10-100 fold molar excess of TCEP to the peptide solution.
-
Incubate at room temperature for 20-30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
-
m-PEG36-Maleimide Preparation:
-
Dissolve the m-PEG36-Maleimide in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 1-10 mg in 100 µL).
-
-
Conjugation Reaction:
-
Add the dissolved m-PEG36-Maleimide to the peptide solution. A 10- to 20-fold molar excess of m-PEG-Maleimide over the peptide is generally recommended to drive the reaction to completion.
-
Flush the reaction vial with an inert gas, seal it tightly, and mix thoroughly.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time may need to be determined empirically for each specific peptide.
-
-
Quenching the Reaction:
-
To quench any unreacted m-PEG36-Maleimide, add a small molecule thiol such as free cysteine or β-mercaptoethanol in excess.
-
Purification of the PEGylated Peptide
The purification method will depend on the properties of the peptide and the PEG conjugate. Common methods include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated peptide from the smaller unreacted peptide and excess PEG reagent. Gel filtration columns like Sephadex G-25 can be used.
-
Ion-Exchange Chromatography (IEX): Can separate PEGylated products from unreacted protein, as the PEG chain can shield surface charges, altering the molecule's interaction with the IEX resin.
-
Reversed-Phase HPLC (RP-HPLC): Widely used for peptide purification, it can also be employed to separate the more hydrophobic PEGylated conjugate from the unreacted peptide.
-
Dialysis or Ultrafiltration: Useful for removing small molecules like unreacted PEG reagent and salts, especially in pre-purification steps.
Data Presentation
Reaction Parameters and Efficiency
The efficiency of the conjugation reaction is influenced by several factors. The following table summarizes typical reaction conditions and reported efficiencies.
| Parameter | Recommended Range | Notes | Reference |
| pH | 7.0 - 7.5 | The thiol-maleimide reaction is most efficient at neutral to slightly basic pH. | |
| Buffer | PBS, Tris, HEPES | Buffers should be free of thiols. | |
| Molar Ratio (PEG:Peptide) | 2:1 to 20:1 | A molar excess of PEG-maleimide drives the reaction towards completion. | |
| Reaction Time | 30 min - 4 hours (RT) or Overnight (4°C) | Reaction time should be optimized for the specific peptide. | |
| Conjugation Efficiency | 58% - 84% | Efficiency can vary depending on the peptide and reaction conditions. |
Characterization of the Conjugate
After purification, the m-PEG36-peptide conjugate should be characterized to confirm successful conjugation and assess purity.
| Analytical Technique | Purpose | Expected Outcome |
| RP-HPLC | Assess purity and confirm conjugation | A new peak with a different retention time compared to the starting peptide. |
| Mass Spectrometry (MS) | Confirm the molecular weight of the conjugate | The observed mass should correspond to the mass of the peptide plus the mass of the this compound moiety. |
| SDS-PAGE | Visualize the increase in molecular weight | A band shift to a higher molecular weight for the PEGylated peptide compared to the unconjugated peptide. |
| NMR Spectroscopy | Structural confirmation | Can be used to confirm the formation of the thioether bond and the presence of the PEG chain. |
Important Considerations and Stability
The stability of the resulting thioether linkage is a critical factor for the in vivo performance of the PEGylated peptide.
-
Retro-Michael Reaction: The thiol-maleimide linkage can undergo a retro-Michael reaction, leading to deconjugation. This is more likely to occur in the presence of other thiols, such as glutathione in vivo.
-
Thiazine Rearrangement: If the cysteine residue is at the N-terminus of the peptide, a rearrangement can occur to form a thiazine structure. This can be avoided by acetylating the N-terminus or using an internal cysteine residue.
-
Improving Stability: The stability of the conjugate can be enhanced. Hydrolysis of the succinimide ring in the thioether linkage leads to a more stable, ring-opened product that is less susceptible to thiol exchange. Using N-aryl maleimides has also been shown to form more stable conjugates.
Conclusion
The conjugation of m-PEG36-Maleimide to cysteine residues in peptides is a robust and effective method for improving the therapeutic potential of peptide-based drugs. By following the detailed protocols and considering the factors influencing reaction efficiency and conjugate stability, researchers can successfully synthesize and characterize well-defined PEGylated peptides for a variety of applications in drug development and biomedical research.
References
- 1. Peptide PEGylation Services - Creative Peptides [creative-peptides.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05000B [pubs.rsc.org]
- 4. lifetein.com [lifetein.com]
- 5. lumiprobe.com [lumiprobe.com]
Creating Fluorescent Probes with m-PEG36-Mal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to creating fluorescent probes using methoxy-polyethylene glycol (36 units)-maleimide (m-PEG36-Mal). This reagent is a valuable tool for the site-specific labeling of biomolecules, particularly proteins and peptides, through the highly selective reaction between the maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue. The inclusion of a long-chain PEG linker (PEG36) offers significant advantages in terms of solubility, stability, and reduction of non-specific interactions, making it an ideal choice for a wide range of applications in research and drug development.
Application Notes
The use of this compound for the synthesis of fluorescent probes leverages the specific and efficient Michael addition reaction between a maleimide and a thiol. This bioconjugation strategy is widely employed for the targeted labeling of proteins, peptides, and other thiol-containing molecules with fluorescent dyes.
Key Advantages of Using this compound:
-
Site-Specific Labeling: The maleimide group reacts specifically with free thiol groups of cysteine residues, which are often less abundant on a protein's surface compared to amine groups (lysine residues). This allows for precise control over the location of the fluorescent label.
-
Enhanced Solubility: The long, hydrophilic PEG36 chain significantly improves the aqueous solubility of the resulting fluorescent probe, which is particularly beneficial when working with hydrophobic fluorescent dyes or proteins that are prone to aggregation.
-
Reduced Steric Hindrance: The extended PEG spacer arm physically separates the fluorescent dye from the target biomolecule. This minimizes the risk of the dye interfering with the biological activity of the protein (e.g., antibody-antigen binding) and can also prevent quenching of the fluorescent signal.
-
Improved Pharmacokinetics: In the context of in vivo applications, the PEG linker can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life.
-
Lowered Immunogenicity: The PEG chain can shield the protein surface, potentially reducing its immunogenicity.
-
Increased Stability: PEGylation can protect the labeled protein from proteolytic degradation. However, it is important to note that the thioether bond formed between the maleimide and thiol can be susceptible to retro-Michael reaction, leading to deconjugation over time, especially in the presence of other thiols.
Considerations for Optimal Performance:
The length of the PEG chain is a critical parameter. While the long PEG36 chain in this compound offers the aforementioned benefits, it may also lead to:
-
Slower Reaction Kinetics: The large hydrodynamic volume of the PEG chain might slightly decrease the reaction rate compared to shorter PEG linkers due to steric hindrance.
-
Potential for Reduced Biological Activity: In some cases, a very long PEG chain could mask active sites or interaction domains of the protein. Therefore, the optimal PEG length is application-dependent and may require empirical determination.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of maleimide-PEG linkers in bioconjugation. While data for this compound is not always specifically available, the provided information offers valuable insights into the expected performance.
Table 1: Maleimide-Thiol Conjugation Efficiency
| Biomolecule | Linker | Molar Ratio (Linker:Biomolecule) | Reaction Time | Conjugation Efficiency (%) | Reference |
| cRGDfK Peptide | Maleimide-PEG-PLGA NPs | 2:1 | 30 min | 84 ± 4 | [1] |
| 11A4 Nanobody | Maleimide-PEG-PLGA NPs | 5:1 | 2 h | 58 ± 12 | [1] |
| Interferon α-2a | mPEG2L-IFN (40 kDa) | Not specified | Not specified | 25 | [2] |
| Interferon α-2a | mPEG2P-IFN (40 kDa) | Not specified | Not specified | 24 | [2] |
| Interferon α-2a | mPEG(2)M-IFN (40 kDa) | Not specified | Not specified | 17 | [2] |
Table 2: Stability of Maleimide-PEG Conjugates
| Conjugate | Condition | Incubation Time | Remaining Conjugate (%) | Reference |
| Maleimide-PEG-Hemoglobin | 1 mM Glutathione, 37°C | 7 days | < 70 |
Table 3: Impact of PEGylation on Quantum Yield
| Probe | PEG Linker | Quantum Yield | Fold Increase | Reference |
| Fluorochrome-Peptide | None | ~0.04 | - | |
| Fluorochrome-Peptide | 5 kDa PEG | ~0.08 | 2.0 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the creation and characterization of fluorescent probes using this compound.
Protocol 1: Labeling a Thiol-Containing Protein with a m-PEG36-Maleimide Fluorescent Dye
This protocol describes the general procedure for conjugating a fluorescent dye functionalized with m-PEG36-maleimide to a protein containing free cysteine residues.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
m-PEG36-Maleimide activated fluorescent dye
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other thiol-free buffers like HEPES or Tris. Buffer should be degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Quenching Reagent: L-cysteine or N-acetylcysteine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).
Procedure:
-
Protein Preparation: a. Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL. b. (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols. i. Add a 10- to 20-fold molar excess of TCEP to the protein solution. ii. Incubate at room temperature for 30-60 minutes. Note: TCEP is preferred over DTT as it does not contain a thiol and does not need to be removed before adding the maleimide reagent.
-
m-PEG36-Maleimide Fluorescent Dye Preparation: a. Immediately before use, dissolve the m-PEG36-Maleimide fluorescent dye in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the dissolved m-PEG36-Maleimide dye to the protein solution. The optimal ratio should be determined empirically for each protein. b. Gently mix the reaction solution. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
Quenching the Reaction: a. To stop the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-10 mM (or a 100-fold molar excess over the maleimide reagent). b. Incubate for 15-30 minutes at room temperature.
-
Purification of the Fluorescent Probe: a. Separate the labeled protein from unreacted dye and quenching reagent using size-exclusion chromatography or dialysis. b. For SEC, equilibrate the column with the desired storage buffer and apply the reaction mixture. Collect the fractions containing the fluorescently labeled protein. c. For dialysis, transfer the reaction mixture to a dialysis cassette and dialyze against the desired storage buffer with several buffer changes.
-
Characterization of the Fluorescent Probe: a. Degree of Labeling (DOL): Determine the average number of dye molecules conjugated per protein molecule using UV-Vis spectrophotometry. Measure the absorbance of the purified probe at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum. The DOL can be calculated using the following formula: DOL = (A_dye / ε_dye) / ((A_280 - A_dye * CF) / ε_protein) where:
-
A_dye is the absorbance of the dye at its maximum absorbance wavelength.
-
ε_dye is the molar extinction coefficient of the dye.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (A_280 of the dye / A_max of the dye).
-
ε_protein is the molar extinction coefficient of the protein. b. Purity and Aggregation: Analyze the purified probe by SDS-PAGE and size-exclusion chromatography (SEC-HPLC) to assess purity and detect any aggregation.
-
Protocol 2: Quantification of Maleimide Groups on a m-PEG36-Functionalized Surface
This protocol allows for the determination of the concentration of reactive maleimide groups on a surface functionalized with a m-PEG36-maleimide linker.
Materials:
-
m-PEG36-maleimide functionalized surface (e.g., nanoparticles, beads)
-
L-cysteine solution of known concentration
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer: Phosphate buffer, pH 7.0
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction of Maleimide with L-cysteine: a. Incubate a known amount of the m-PEG36-maleimide functionalized surface with a known excess of L-cysteine solution in Reaction Buffer. b. Allow the reaction to proceed to completion (e.g., 2 hours at room temperature). c. Separate the surface from the solution by centrifugation or filtration.
-
Quantification of Unreacted L-cysteine: a. Take an aliquot of the supernatant from step 1c. b. Add Ellman's Reagent to the aliquot. The thiol group of the unreacted L-cysteine will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm. c. Measure the absorbance at 412 nm using a UV-Vis spectrophotometer.
-
Calculation: a. Create a standard curve of absorbance at 412 nm versus known concentrations of L-cysteine reacted with Ellman's Reagent. b. Use the standard curve to determine the concentration of unreacted L-cysteine in the sample. c. The amount of maleimide groups on the surface can be calculated by subtracting the amount of unreacted L-cysteine from the initial amount of L-cysteine added.
Visualizations
The following diagrams illustrate the key processes involved in creating fluorescent probes with this compound.
Caption: Experimental workflow for creating a fluorescent probe.
Caption: Maleimide-thiol conjugation reaction mechanism.
Caption: Advantages of using a long PEG linker.
References
Application Notes and Protocols for PROTAC Assembly Using m-PEG36-Mal Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2]
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide the necessary flexibility for the formation of a stable ternary complex between the target protein and the E3 ligase.[3][4] According to some statistics, 54% of reported PROTACs utilize PEG-based linkers. The m-PEG36-Mal linker is a bifunctional linker featuring a maleimide group on one end and a methyl-PEG36 chain. The maleimide group allows for covalent conjugation to cysteine residues on a target protein ligand, while the PEG chain provides a long, flexible spacer to connect to an E3 ligase ligand.
These application notes provide detailed protocols and data for the assembly and evaluation of PROTACs utilizing the this compound linker, with a specific focus on the degradation of Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.
Data Presentation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of target protein degradation). The following tables present representative data for PROTACs with PEG linkers targeting various proteins. While specific data for the this compound linker is not publicly available, these values provide a general indication of the performance that can be expected from PEG-based PROTACs.
| Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG | 9.8 | >95 | F. Dang et al., 2020 |
| BTK | CRBN | PEG | 0.8 | >90 | P. P. F. Chan et al., 2018 |
| ERRα | VHL | PEG | 25 | ~90 | J. L. Chen et al., 2021 |
| TBK1 | VHL | PEG/Alkyl | 3 | 96 |
Table 1: Representative Degradation Data for PROTACs with PEG Linkers. This table summarizes the in vitro degradation potency (DC50) and efficacy (Dmax) of various PROTACs employing PEG-containing linkers against different protein targets.
| PROTAC | Cell Line | Target Engagement (IC50, nM) | Permeability (Papp, 10⁻⁶ cm/s) |
| BRD4 Degrader | HeLa | 15 | 1.2 |
| Kinase Degrader | K562 | 50 | 0.8 |
Table 2: Representative Cellular Activity and Permeability of PEG-ylated PROTACs. This table showcases key cellular parameters for PROTACs with PEG linkers, including target engagement and cell permeability.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound Linker
This protocol describes a general two-step synthesis of a PROTAC using an this compound linker, where the target protein ligand contains a cysteine residue for conjugation.
Step 1: Conjugation of this compound to the Target Protein Ligand
-
Dissolve the target protein ligand (containing a free cysteine) in a suitable buffer. A recommended buffer is phosphate-buffered saline (PBS) at pH 7.0-7.5. The protein concentration should typically be in the range of 1-5 mg/mL.
-
Prepare a stock solution of this compound linker. Dissolve the this compound in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the this compound solution to the protein solution. A 10-20 fold molar excess of the linker is recommended to ensure complete conjugation.
-
Incubate the reaction mixture. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.
-
Purify the ligand-linker conjugate. Remove the excess, unreacted linker using a desalting column or dialysis.
-
Characterize the conjugate. Confirm the successful conjugation and purity of the product using techniques such as LC-MS and SDS-PAGE.
Step 2: Coupling of the E3 Ligase Ligand to the Ligand-Linker Conjugate
-
Activate the carboxylic acid group on the E3 ligase ligand. This is typically done using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF.
-
Add the purified ligand-linker conjugate from Step 1 to the activated E3 ligase ligand.
-
Incubate the reaction mixture. Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress. Use LC-MS to track the formation of the final PROTAC.
-
Purify the final PROTAC. The crude product can be purified by preparative HPLC to obtain the final, high-purity PROTAC.
-
Characterize the final PROTAC. Confirm the identity and purity of the final PROTAC using LC-MS, and NMR.
Protocol 2: In Vitro Protein Degradation Assay (Western Blot)
This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.
-
Cell Culture. Plate the cells of interest (e.g., a cancer cell line expressing the target protein) in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment. Treat the cells with a serial dilution of the PROTAC (typically ranging from 0.1 nM to 10 µM) for a specified period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis. After the treatment period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification. Determine the total protein concentration in each lysate using a BCA protein assay.
-
Western Blotting.
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of remaining target protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Mandatory Visualizations
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
Caption: A generalized workflow for PROTAC development and evaluation.
References
Troubleshooting & Optimization
troubleshooting low yield in m-PEG36-Mal conjugation reactions
Welcome to the technical support center for m-PEG36-Mal conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this chemistry.
Troubleshooting Guide
This section addresses specific issues you might encounter during your this compound conjugation experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing a low or no conjugation yield?
Answer: Low or no conjugation yield is a common issue that can arise from several factors, from reagent stability to reaction conditions. A systematic approach to troubleshooting is crucial.
1. Assess Maleimide Reactivity:
-
Potential Cause: The maleimide group on your this compound is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[1][2]
-
Recommended Solution:
-
Always prepare fresh solutions of the this compound in an anhydrous solvent like DMSO or DMF immediately before use.[1][3]
-
If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short periods.[1] Long-term storage of maleimide-functionalized molecules in aqueous solutions is not recommended.
-
2. Verify Thiol Availability:
-
Potential Cause: The thiol (sulfhydryl) groups on your protein, peptide, or other molecule can oxidize to form disulfide bonds, which are unreactive with maleimides. This can be catalyzed by divalent metals.
-
Recommended Solution:
-
Reduction of Disulfides: If your molecule contains disulfide bonds, they must be reduced to free thiols before conjugation. Common reducing agents include TCEP (Tris(2-carboxyethyl)phosphine) and DTT (Dithiothreitol).
-
TCEP is often preferred as it is stable, effective over a wide pH range, and does not need to be removed before adding the maleimide reagent.
-
DTT is also effective but contains a thiol group itself and must be removed from the reaction mixture before adding the this compound to prevent it from competing with your molecule of interest. This can be done using size-exclusion chromatography (e.g., a desalting column).
-
-
Prevent Re-oxidation: Degas your buffers to remove dissolved oxygen, which can promote the re-formation of disulfide bonds.
-
3. Optimize Reaction Conditions:
-
Potential Cause: The pH of the reaction buffer is critical for efficient and specific conjugation.
-
Recommended Solution:
-
The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5. Within this range, the reaction with thiols is highly favored. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
Below pH 6.5, the reaction rate slows down considerably as the thiol is less likely to be in its reactive thiolate anion form.
-
Above pH 7.5, the maleimide becomes more susceptible to hydrolysis, and side reactions with primary amines (e.g., lysine residues) become more prevalent.
-
Use non-amine-containing buffers such as PBS, MES, or HEPES. Avoid buffers like Tris, which contain primary amines that can compete in the reaction.
-
-
Potential Cause: An incorrect molar ratio of this compound to your thiol-containing molecule can lead to incomplete conjugation.
-
Recommended Solution:
-
A molar excess of the maleimide reagent is often used to drive the reaction to completion. A 10-20 fold molar excess of this compound is a common starting point for labeling proteins.
-
However, the optimal ratio can be influenced by factors like steric hindrance, especially with larger molecules. For a small peptide like cRGDfK, a 2:1 maleimide to thiol ratio was found to be optimal, while for a larger nanobody, a 5:1 ratio yielded the best results. It is highly recommended to perform a titration with different molar ratios to find the optimal condition for your specific application.
-
-
Potential Cause: Inappropriate reaction time and temperature can affect the yield.
-
Recommended Solution:
-
Typical reaction times are 1-2 hours at room temperature or overnight at 4°C. Longer incubation times may be necessary for sterically hindered sites.
-
Higher temperatures can increase the rate of both the desired reaction and undesirable side reactions like hydrolysis.
-
4. Check for Inaccessible Reactive Sites:
-
Potential Cause: The structure and folding of your protein may limit the accessibility of the thiol groups, leading to poor yields.
-
Recommended Solution:
-
Consider denaturing and then refolding the protein under controlled conditions to potentially expose the reactive sites.
-
If possible, genetically engineer the protein to introduce a cysteine residue at a more accessible location.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in this compound conjugation, and how can I minimize them?
A1: Besides the desired thiol-maleimide reaction, several side reactions can occur:
-
Maleimide Hydrolysis: The maleimide ring can be opened by water, forming an unreactive maleamic acid. This is more pronounced at higher pH (>7.5) and temperature. To minimize this, prepare maleimide solutions fresh and perform the reaction within the optimal pH range of 6.5-7.5.
-
Reaction with Amines: Above pH 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, which competes with the desired thiol reaction. Maintaining the pH below 7.5 is crucial for chemoselectivity.
-
Retro-Michael Addition: The thioether bond formed can be reversible, especially under certain in vivo conditions, leading to deconjugation. Post-conjugation hydrolysis of the thiosuccinimide ring can increase the stability of the conjugate. Some strategies involve using "self-hydrolyzing" maleimides designed to undergo rapid hydrolysis after conjugation.
-
Thiazine Rearrangement: For peptides with an unprotected N-terminal cysteine, the resulting succinimide can undergo a rearrangement to form a thiazine structure. This side reaction is more significant at neutral and basic pH. Performing the conjugation at a more acidic pH can help prevent this.
Q2: How should I store my this compound reagent?
A2: To ensure the stability of the maleimide group, this compound should be stored as a solid at -20°C. For creating a stock solution, use an anhydrous water-miscible organic solvent like DMSO or DMF and store at -20°C. Avoid storing the reagent in aqueous solutions for extended periods due to the risk of hydrolysis.
Q3: My conjugated protein shows aggregation. What can I do?
A3: Protein aggregation after conjugation can be caused by several factors:
-
Over-modification: An excessive number of PEG chains attached to the protein can lead to changes in its properties and cause aggregation. Try reducing the molar excess of the this compound reagent.
-
Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be ideal for your protein's stability. Ensure the buffer conditions are suitable for your specific protein.
-
Precipitation at Isoelectric Point: The conjugation reaction pH may be close to the isoelectric point of the conjugate, causing it to precipitate. Consider performing the conjugation at a different pH, either higher or lower than the pI (but still within the optimal range for the maleimide reaction).
Q4: How can I confirm that my conjugation reaction was successful and determine the degree of labeling?
A4: Several analytical techniques can be used to characterize the conjugate:
-
SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of your protein, which can be visualized as a band of higher molecular weight on an SDS-PAGE gel compared to the unconjugated protein. A smear might indicate a variable number of PEG molecules attached to each protein molecule.
-
Mass Spectrometry (MS): MS can provide a precise mass of the conjugated product, confirming the addition of the this compound and allowing for the determination of the degree of labeling.
-
UV-Vis Spectroscopy: If the molecule being conjugated has a distinct absorbance, the degree of labeling can be calculated using the Beer-Lambert law by measuring the absorbance of the protein and the label.
-
Chromatography: Techniques like Size-Exclusion Chromatography (SEC), Reverse-Phase HPLC (RP-HPLC), or Hydrophobic Interaction Chromatography (HIC) can be used to separate the conjugated product from unreacted starting materials and to quantify the conjugate.
Data Presentation
Table 1: Influence of pH on Maleimide-Thiol Reaction
| pH Range | Reaction Characteristics |
| < 6.5 | The reaction rate is very slow as the thiol group is predominantly protonated. |
| 6.5 - 7.5 | Optimal range for chemoselective reaction with thiols. The reaction with thiols is ~1,000 times faster than with amines at pH 7.0. |
| > 7.5 | The rate of maleimide hydrolysis increases significantly. Competitive reaction with primary amines (e.g., lysine) becomes more prominent. |
Table 2: Recommended Molar Ratios for Maleimide Conjugation
| Application | Recommended Starting Molar Ratio (Maleimide:Thiol) | Reference |
| General Protein Labeling | 10:1 to 20:1 | |
| cRGDfK (small peptide) | 2:1 | |
| 11A4 Nanobody | 5:1 |
Table 3: Impact of Storage Conditions on Maleimide Reactivity
| Storage Temperature | Storage Duration | Approximate Loss of Reactivity | Reference |
| 4°C | 7 days | ~10% | |
| 20°C | 7 days | ~40% |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Thiol-Containing Protein
1. Protein Preparation and Reduction (if necessary): a. Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds, add a 50-100 fold molar excess of TCEP. c. Incubate at room temperature for 30-60 minutes. If using DTT, it must be removed by a desalting column before proceeding.
2. This compound Reagent Preparation: a. Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
3. Conjugation Reaction: a. Add the desired molar excess of the this compound stock solution to the prepared protein solution. b. Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
4. Quenching (Optional but Recommended): a. To stop the reaction and consume any unreacted maleimide, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM. b. Incubate for 15-30 minutes.
5. Purification: a. Purify the conjugated protein from excess this compound and other small molecules using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration (TFF).
6. Characterization: a. Analyze the purified conjugate to confirm successful conjugation and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or HPLC.
Visualizations
References
how to prevent hydrolysis of m-PEG36-Mal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of m-PEG36-Mal. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the successful use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a PEG-based linker molecule. It consists of a methoxy-terminated polyethylene glycol (PEG) chain with 36 repeating ethylene glycol units, functionalized with a maleimide group. The maleimide group reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. This makes it a valuable tool for bioconjugation, drug delivery, and nanotechnology to improve the solubility, stability, and pharmacokinetic properties of biomolecules.
Q2: What is maleimide hydrolysis and why is it a concern?
A2: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water to form a maleamic acid derivative. This resulting open-ring form is not reactive towards thiol groups, thus rendering the this compound incapable of conjugating to the target molecule. This is a primary cause of low or failed conjugation efficiency.
Q3: What are the key factors that influence the rate of this compound hydrolysis?
A3: The rate of maleimide hydrolysis is primarily influenced by:
-
pH: The hydrolysis rate increases significantly with increasing pH. Alkaline conditions (pH > 7.5) promote rapid hydrolysis.[1][2]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[1]
-
Buffer Composition: While less influential than pH and temperature, the specific buffer components can have a minor effect on stability. It is crucial to avoid buffers containing primary or secondary amines and thiols.
-
Storage Time in Aqueous Solution: The longer this compound is in an aqueous solution, the greater the extent of hydrolysis. It is highly recommended to prepare aqueous solutions of the reagent immediately before use.[3]
Q4: What is the optimal pH range for performing conjugation reactions with this compound?
A4: The optimal pH range for the reaction between a maleimide and a thiol is between 6.5 and 7.5.[4] In this range, the thiol is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis is minimized. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q5: How should I store this compound to ensure its stability?
A5:
-
Solid Form: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. It is advisable to backfill the container with an inert gas like argon or nitrogen.
-
In Solution: Stock solutions should be prepared in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and stored at -20°C. Aqueous solutions should be prepared fresh and used immediately. Avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | 1. Hydrolysis of this compound: The maleimide group may have hydrolyzed prior to the conjugation reaction. | - Prepare aqueous solutions of this compound immediately before use.- Ensure the pH of the reaction buffer is between 6.5 and 7.5.- Confirm the quality of the this compound reagent using one of the provided analytical protocols. |
| 2. Suboptimal pH: The reaction pH is too low (<6.5), slowing down the reaction rate, or too high (>7.5), causing rapid hydrolysis. | - Adjust the pH of the reaction buffer to the optimal range of 6.5-7.5. | |
| 3. Oxidation of Thiols: The thiol groups on the target molecule may have oxidized to form disulfide bonds, which are unreactive with maleimides. | - If disulfide bonds are present, reduce them using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is recommended as it does not contain a thiol and does not need to be removed before adding the maleimide reagent.- Degas buffers to minimize oxygen content. | |
| 4. Incorrect Stoichiometry: The molar ratio of this compound to the thiol-containing molecule may be too low. | - Increase the molar excess of this compound. A 10-20 fold molar excess is a common starting point. | |
| Inconsistent Results Between Experiments | 1. Variable Reagent Quality: The this compound may have degraded due to improper storage or handling. | - Aliquot solid this compound upon receipt to avoid repeated warming of the entire batch.- Always allow the reagent to warm to room temperature before opening the vial to prevent condensation.- Prepare fresh stock solutions in anhydrous DMSO or DMF. |
| 2. Differences in Reaction Setup: Minor variations in pH, temperature, or incubation time can affect the outcome. | - Standardize all reaction parameters, including buffer preparation, temperature, and incubation time.- Use a calibrated pH meter for all buffer preparations. |
Quantitative Data
The stability of the maleimide group is highly dependent on pH and temperature. The following table provides an overview of the estimated half-life of a representative maleimide compound under various conditions.
| pH | Temperature (°C) | Estimated Half-life of Maleimide Group | Notes |
| 5.5 | 37 | Very Slow Hydrolysis | At acidic pH, the maleimide ring is relatively stable. |
| 7.0 | 4 | ~32 days | Lower temperatures significantly increase the stability of maleimide in aqueous solutions. |
| 7.0 | 20 | ~11 days | Stability decreases at room temperature compared to 4°C. |
| 7.4 | 25 | Several hours to days | This is a common condition for bioconjugation, representing a trade-off between reaction rate and stability. |
| 7.4 | 37 | Hours | At physiological temperature, hydrolysis is more pronounced. |
| > 8.0 | Room Temperature | Minutes to Hours | Alkaline conditions lead to rapid hydrolysis of the maleimide group. |
Note: These values are estimates and can vary depending on the specific maleimide derivative and buffer conditions. It is always recommended to use maleimide reagents as fresh as possible.
Experimental Protocols
Protocol 1: Quantification of Maleimide Stability by RP-HPLC
This protocol allows for the direct monitoring of the disappearance of the active maleimide compound over time.
Materials:
-
This compound
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Buffers of desired pH for stability testing (e.g., phosphate buffer)
-
Quenching solution: 1% Trifluoroacetic acid (TFA) in water
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Dilute the stock solution into the desired aqueous buffer (e.g., phosphate buffer at pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Incubate the solution at the desired temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by diluting the aliquot into the quenching solution. This lowers the pH and stops the reaction.
-
Analyze the samples by RP-HPLC.
-
Inject the quenched sample onto the C18 column.
-
Elute with a gradient of Mobile Phase B (e.g., 5-95% over 20 minutes).
-
Monitor the absorbance at a wavelength where the maleimide or its hydrolyzed product can be detected (e.g., 214 nm or 302 nm, though the latter has a low extinction coefficient).
-
-
Quantify the peak area corresponding to the intact this compound at each time point. The decrease in this peak area over time corresponds to the rate of hydrolysis.
Protocol 2: Spectrophotometric Assay for Maleimide Quantification
This assay indirectly quantifies the amount of active maleimide by reacting it with an excess of a thiol-containing compound and then measuring the amount of unreacted thiol.
Materials:
-
This compound solution to be tested
-
Glutathione (GSH) or other suitable thiol-containing compound
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)
-
Reaction Buffer: Phosphate buffer, pH 7.0
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reaction of Maleimide with GSH:
-
Prepare a known concentration of GSH in the reaction buffer.
-
To a known volume of your this compound solution, add a known excess of the GSH solution.
-
Allow the reaction to proceed to completion (e.g., 30 minutes at room temperature) to ensure all active maleimide has reacted with GSH.
-
-
Quantification of Unreacted GSH:
-
In a separate tube, prepare a blank with the same amount of GSH solution used in the reaction, but with buffer instead of the maleimide solution.
-
Add Ellman's Reagent to both the sample and the blank.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the absorbance of both the sample and the blank at 412 nm.
-
-
Calculation:
-
The decrease in absorbance at 412 nm in the sample compared to the blank is proportional to the amount of GSH that reacted with the maleimide.
-
By knowing the initial amount of GSH, you can calculate the amount of active maleimide in your original solution.
-
Visualizations
Caption: Mechanism of this compound hydrolysis.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
Technical Support Center: Optimizing m-PEG36-Maleimide Reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing m-PEG36-Maleimide for conjugation with sulfhydryl groups. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you optimize your reaction conditions and achieve high-quality conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the m-PEG36-Maleimide reaction with sulfhydryls?
The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5 [1][2][3][4][5]. This range offers the best compromise between reaction rate and specificity. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines, ensuring high chemoselectivity.
Q2: Why is pH so critical for this reaction?
The reaction rate is highly pH-dependent because the reactive species is the deprotonated thiolate anion (S⁻).
-
Below pH 6.5: The concentration of the reactive thiolate anion is low because the thiol group (-SH) remains mostly protonated. This results in a very slow reaction rate.
-
Within pH 6.5-7.5: This is the ideal range where there is a sufficient concentration of thiolate for an efficient reaction, while minimizing side reactions.
-
Above pH 7.5: The reaction becomes less specific. The maleimide group can start to react with primary amines (e.g., lysine residues), and the rate of maleimide hydrolysis increases significantly, which deactivates the reagent.
Q3: What are the primary side reactions I should be aware of?
Several side reactions can occur, potentially impacting your conjugate's yield and homogeneity:
-
Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis to form a non-reactive maleamic acid. This reaction is accelerated at higher pH values (above 7.5). It is crucial to prepare aqueous solutions of maleimide reagents immediately before use.
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine, leading to a loss of specificity.
-
Thiol Oxidation: Free sulfhydryl groups can oxidize to form disulfide bonds, which do not react with maleimides. Using degassed buffers and potentially a reducing agent can prevent this.
-
Thiazine Rearrangement: A specific side reaction can occur when conjugating to a peptide with an unprotected N-terminal cysteine, leading to the formation of a thiazine derivative. This rearrangement is more pronounced at neutral to basic pH and can be suppressed by performing the reaction under more acidic conditions (e.g., pH 5).
-
Retro-Michael Reaction: The formed thioether bond can undergo a reversal (retro-Michael reaction), leading to deconjugation. This can be a concern for in-vivo stability. Post-conjugation hydrolysis of the succinimide ring can increase the stability of the linkage.
pH Effects on Maleimide-Thiol Conjugation
| pH Range | Reaction with Thiol (-SH) | Potential Side Reactions | Recommendation |
| < 6.5 | Very slow reaction rate due to low thiolate (S⁻) concentration. | - | Not recommended for efficient conjugation. |
| 6.5 - 7.5 | Optimal. Fast, chemoselective reaction with thiols. | Minimal hydrolysis and reaction with amines. | Highly Recommended. The standard range for most protocols. |
| > 7.5 | Fast reaction. | Increased rate of maleimide hydrolysis. Competitive reaction with primary amines (e.g., Lysine). | Not recommended due to loss of specificity and reagent stability. |
Troubleshooting Guide
Problem: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Incorrect pH | Verify that your reaction buffer is strictly within the 6.5-7.5 pH range. Use buffers such as PBS, HEPES, or Tris that do not contain thiols. |
| Hydrolysis of m-PEG-Maleimide | Prepare aqueous solutions of the m-PEG-Maleimide reagent immediately before starting the conjugation. Store stock solutions in a dry, anhydrous organic solvent like DMSO or DMF at -20°C. |
| Oxidation of Sulfhydryl Groups | Ensure your protein/peptide's disulfide bonds are fully reduced to free thiols using a reducing agent like TCEP. Use degassed buffers to minimize oxygen, which can re-oxidize thiols. |
| Competing Thiols in Buffer | Ensure your buffer is free of thiol-containing compounds like DTT or 2-mercaptoethanol. If DTT is used for reduction, it must be removed via a desalting column before adding the maleimide reagent. TCEP is a good alternative as it does not contain thiols and usually does not need to be removed. |
| Insufficient Molar Excess | The optimal molar ratio can vary. Start with a 10 to 20-fold molar excess of m-PEG-Maleimide over the sulfhydryl-containing molecule and optimize from there. |
Problem: Poor Reproducibility
| Possible Cause | Recommended Solution |
| Inconsistent Reagent Quality | Store m-PEG-Maleimide reagents protected from moisture and light. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Variable Thiol Availability | Ensure a consistent and complete reduction of disulfide bonds in every experiment. Quantify free thiols before conjugation if possible. |
| Precipitation During Reaction | Poor solubility of reactants or the conjugate can hinder the reaction. Consider using an organic co-solvent like DMSO (up to 10-20%) to improve solubility. |
Diagrams & Workflows
Maleimide-Thiol Reaction Mechanism
Caption: Core reaction pathway and the competing hydrolysis side reaction.
Experimental Workflow for Conjugation
Caption: Step-by-step workflow for a typical m-PEG-Maleimide conjugation experiment.
Troubleshooting Logic for Low Yield
Caption: A decision tree to diagnose and resolve low conjugation yield issues.
Experimental Protocols
Protocol 1: General m-PEG36-Maleimide Conjugation
This protocol provides a general guideline for conjugating m-PEG36-Maleimide to a protein with available sulfhydryl groups.
Materials:
-
Protein/Peptide: Molecule containing free sulfhydryl (-SH) groups.
-
m-PEG36-Maleimide: Store stock solution in anhydrous DMSO at -20°C.
-
Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2. Buffer must be degassed.
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide reduction is needed.
-
Quenching Solution (Optional): L-cysteine or 2-mercaptoethanol.
-
Purification System: Size-exclusion chromatography (SEC) / desalting column or dialysis system.
Procedure:
-
Buffer Preparation: Prepare the Conjugation Buffer and thoroughly degas it by applying a vacuum or by bubbling with an inert gas (e.g., nitrogen, argon) for 15-20 minutes to prevent thiol oxidation.
-
Protein Preparation: Dissolve the protein/peptide in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Disulfide Reduction (if necessary): If your protein contains disulfide bonds that need to be reduced, add TCEP to the protein solution at a 10-100 fold molar excess. Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.
-
m-PEG-Maleimide Preparation: Immediately before use, prepare a 10 mM stock solution of m-PEG36-Maleimide in anhydrous DMSO.
-
Conjugation Reaction: Add the m-PEG36-Maleimide stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold). Mix gently.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
Quenching (Optional): To stop the reaction and quench any unreacted maleimide, add a quenching solution like L-cysteine to a final concentration of ~10 mM.
-
Purification: Remove excess, unreacted m-PEG36-Maleimide and byproducts by running the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
-
Analysis: Analyze the purified conjugate using SDS-PAGE to observe the mass shift and Mass Spectrometry to confirm the degree of labeling.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
removing excess m-PEG36-Mal after conjugation
Welcome to the Technical Support Center for Post-Conjugation Purification. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions regarding the removal of excess m-PEG36-Maleimide (m-PEG36-Mal) after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove excess this compound after conjugation?
It is crucial to remove excess, unreacted this compound to ensure the purity and homogeneity of the final PEGylated biomolecule.[1] The presence of unconjugated PEG can interfere with downstream applications and analytics, complicate characterization, and potentially impact the biological activity and immunogenicity of the final product.[]
Q2: What are the most common methods for removing unreacted this compound?
The most common methods for removing small, unconjugated PEG linkers are based on the significant size difference between the large PEGylated biomolecule and the smaller this compound.[1][3] Key techniques include:
-
Size Exclusion Chromatography (SEC): A high-resolution method that separates molecules based on their hydrodynamic radius.[] The larger conjugate elutes before the smaller, unreacted PEG.
-
Dialysis: A straightforward method that involves the diffusion of small molecules like excess PEG through a semi-permeable membrane with a specific molecular weight cutoff (MWCO), while retaining the larger conjugate.
-
Tangential Flow Filtration (TFF): A rapid and scalable technique for buffer exchange (diafiltration) and concentration. It efficiently washes away smaller molecules from the larger conjugate.
Q3: How do I choose the right purification method for my experiment?
The choice of method depends on factors such as sample volume, the molecular weight of the conjugate, desired purity, available equipment, and scalability.
-
For high resolution and purity on a lab scale, Size Exclusion Chromatography (SEC) is often preferred.
-
For small-volume, simple purification, dialysis is a viable but often time-consuming option.
-
For larger volumes and scalable processes, Tangential Flow Filtration (TFF) is highly effective and efficient.
Q4: What is the principle behind Size Exclusion Chromatography (SEC) for this purification?
SEC separates molecules based on their size in solution. The chromatography column is packed with porous beads. Larger molecules, like the PEGylated conjugate, cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, like the unreacted this compound, enter the pores, increasing their path length and causing them to elute later.
Q5: How does Dialysis work to remove small molecules like this compound?
Dialysis uses a semi-permeable membrane with a defined Molecular Weight Cutoff (MWCO) to separate molecules based on size. The reaction mixture is placed inside a dialysis bag or cassette, which is then submerged in a large volume of buffer. Small molecules like this compound can freely pass through the membrane's pores into the surrounding buffer, while the much larger PEGylated conjugate is retained. To be effective, the buffer must be changed several times to maintain the concentration gradient.
Q6: What are the advantages of using Tangential Flow Filtration (TFF)?
TFF, also known as cross-flow filtration, is a rapid and efficient method for separating and purifying biomolecules. Its main advantages include:
-
Speed and Scalability: TFF can process large volumes much faster than traditional dialysis and is easily scaled up for manufacturing.
-
Reduced Fouling: The tangential flow of the solution across the membrane surface minimizes the buildup of molecules on the filter, which is a common issue in standard "dead-end" filtration.
-
Process Control: TFF systems allow for the simultaneous concentration of the product while washing away impurities (diafiltration).
Purification Methods: Data and Comparison
The following table summarizes and compares the key purification techniques used to remove excess this compound.
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on hydrodynamic volume/size. | Diffusion across a semi-permeable membrane based on a concentration gradient. | Convective transport through a membrane with pressure and tangential flow. |
| Resolution | High | Low to Medium | Medium |
| Speed | Medium (hours) | Slow (overnight to days) | Fast (minutes to hours) |
| Scalability | Limited by column size | Limited, not ideal for large volumes | Highly scalable |
| Typical Scale | Analytical to Preparative Lab Scale | Lab Scale | Lab Scale to Industrial Manufacturing |
| Key Advantage | Excellent separation of species with different sizes. | Simple setup, low cost. | Fast, scalable, combines concentration and purification. |
| Key Disadvantage | Potential for sample dilution; risk of non-specific binding. | Very slow; requires large buffer volumes. | Higher initial equipment cost; potential for membrane fouling. |
Experimental Workflows and Logic
Troubleshooting Guide
Problem: Low recovery of the purified PEGylated conjugate.
| Possible Cause | Recommended Solution |
| Non-specific binding to the chromatography column or filter membrane. | For SEC, consider adding arginine to the mobile phase to reduce hydrophobic interactions. For TFF/Dialysis, select a membrane material known for low protein binding (e.g., regenerated cellulose) and pre-condition it according to the manufacturer's instructions. |
| Conjugate is passing through the membrane during Dialysis or TFF. | Ensure the Molecular Weight Cutoff (MWCO) of the membrane is significantly smaller than the molecular weight of your PEGylated conjugate. A common rule is to select an MWCO that is 3-6 times smaller than the MW of the molecule to be retained. |
| Precipitation of the conjugate on the column or in the TFF system. | Verify the solubility of your conjugate in the purification buffer. You may need to adjust the buffer's pH or ionic strength. |
Problem: The final product is still contaminated with unreacted this compound.
| Possible Cause | Recommended Solution |
| Incorrect MWCO of the dialysis/TFF membrane was selected. | For small molecules like this compound (MW ≈ 1.7 kDa), use a membrane with a sufficiently low MWCO (e.g., 3-5 kDa) to allow it to pass through while retaining a much larger conjugate. |
| Insufficient resolution of the purification method. | For SEC, ensure the column length is adequate for high-resolution separation. For dialysis, increase the dialysis time and perform at least 2-3 buffer changes with a large volume of fresh buffer (at least 100x the sample volume). For TFF, perform a sufficient number of diavolumes (typically 5-10) to wash out the unreacted PEG. |
| The conjugation reaction was incomplete , leaving a high concentration of unreacted PEG. | Optimize the conjugation reaction conditions, such as the molar excess of the PEG reagent, reaction time, and pH, to drive the reaction closer to completion. |
Problem: The conjugate appears degraded after purification.
| Possible Cause | Recommended Solution |
| Instability of the conjugate under the purification conditions (pH, temperature). | Investigate the stability of your conjugate at different pH values and temperatures. Perform purification steps at a low temperature (e.g., 4°C) if the conjugate is temperature-sensitive. |
| Hydrolysis of the maleimide-thiol linkage. | The thioether bond formed from a maleimide-thiol reaction can undergo a retro-Michael reaction, especially at higher pH. Ensure purification buffers are maintained at a neutral or slightly acidic pH (6.5-7.5) to improve stability. |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
-
Column Preparation: Select an SEC column with a fractionation range appropriate for separating your large PEGylated conjugate from the small (≈1.7 kDa) this compound. Equilibrate the column with at least 2-3 column volumes of a suitable, filtered, and degassed mobile phase (e.g., Phosphate-Buffered Saline, PBS).
-
Sample Preparation: If necessary, quench the conjugation reaction by adding a small molecule thiol (e.g., L-cysteine) to react with excess maleimide. Centrifuge or filter the sample (0.22 µm) to remove any precipitates.
-
Sample Injection: Load the prepared sample onto the equilibrated column. For optimal separation, the sample volume should typically not exceed 2-5% of the total column volume.
-
Elution: Run the mobile phase at a constant, pre-determined flow rate. The larger PEGylated conjugate will elute first, followed by the unreacted protein (if any), and finally the small excess this compound.
-
Fraction Collection: Collect fractions as the components elute from the column, monitoring the separation with a UV detector (e.g., at 280 nm).
-
Analysis: Analyze the collected fractions corresponding to the conjugate peak for purity using methods like SDS-PAGE or analytical HPLC to confirm the removal of impurities. Pool the pure fractions.
Protocol 2: Purification by Dialysis
-
Membrane Selection: Choose a dialysis membrane (tubing or cassette) with an MWCO that is significantly lower than your conjugate's molecular weight but large enough to allow this compound to pass through (e.g., 3 kDa or 5 kDa MWCO).
-
Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Sample Loading: Load the crude conjugation mixture into the dialysis bag/cassette, ensuring no air bubbles are trapped, and securely clamp the ends.
-
Dialysis: Immerse the sealed bag/cassette in a large volume of cold (4°C) dialysis buffer (e.g., PBS), at least 100 times the sample volume. Stir the buffer gently on a stir plate.
-
Buffer Exchange: For efficient removal, change the dialysis buffer completely at least 2-3 times over a period of 24-48 hours (e.g., after 4 hours, 8 hours, and then overnight).
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer, and recover the purified, concentrated conjugate from within.
Protocol 3: Purification by Tangential Flow Filtration (TFF)
-
System & Cassette Preparation: Select a TFF cassette with an appropriate MWCO (3-6 times smaller than the conjugate's MW). Set up the TFF system and flush the cassette with water and then equilibrate with diafiltration buffer as per the manufacturer's guidelines.
-
Concentration (Optional): If the initial sample volume is large, first concentrate the reaction mixture to a more manageable volume.
-
Diafiltration: Begin the diafiltration process by adding diafiltration buffer to the sample reservoir at the same rate that the permeate (filtrate) is being removed. This constant-volume process effectively washes the smaller, unreacted this compound through the membrane while retaining the larger conjugate.
-
Buffer Exchange Volume: Continue the diafiltration process for a sufficient number of "diavolumes" (where one diavolume equals the volume of the product in the reservoir). Typically, 5-10 diavolumes are required to achieve high purity.
-
Final Concentration & Recovery: Once the diafiltration is complete, stop adding buffer and concentrate the purified conjugate to the desired final volume. Recover the purified product from the system.
References
Technical Support Center: m-PEG36-Mal Solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the storage and stability of m-PEG36-Mal solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. How should solid this compound be stored?
Solid this compound should be stored at -20°C in a dry, dark environment under an inert atmosphere.[1][2][3][] When handled properly, it can be stable for over a year.[1]
2. What are the recommended solvents for dissolving this compound?
This compound is soluble in a variety of organic solvents, including acetonitrile (ACN), dimethyl sulfoxide (DMSO), dimethylacetamide (DMAC), and dichloromethane (DCM). It is also soluble in water, methanol, ethanol, and tetrahydrofuran (THF).
3. How should this compound solutions be stored and for how long?
It is highly recommended to prepare this compound solutions fresh just before use. Aqueous solutions of maleimide-PEG derivatives are susceptible to hydrolysis, especially at neutral or alkaline pH. If short-term storage is necessary, store the solution at -20°C and avoid repeated freeze-thaw cycles. For longer-term storage, aliquoting the solution is recommended.
4. What is the primary stability concern for this compound in aqueous solutions?
The primary stability concern is the hydrolysis of the maleimide ring. The maleimide group is susceptible to ring-opening hydrolysis, which forms a maleamic acid derivative that is no longer reactive with thiol groups. This hydrolysis is significantly faster at neutral to alkaline pH (pH ≥ 7).
5. At what pH is the maleimide group most stable?
The maleimide group is most stable in acidic conditions (pH < 7). For conjugation reactions with thiols, a pH range of 6.5-7.5 is optimal for balancing the reactivity of the thiol group and the stability of the maleimide group. However, for storage of the this compound solution itself, a more acidic pH would be preferable to minimize hydrolysis.
6. What is the stability of the thioether bond formed after conjugation?
The thioether bond formed from the reaction of a maleimide with a thiol is generally stable. However, the resulting succinimide thioether can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione. Hydrolysis of the succinimide ring in the conjugate can occur, which actually stabilizes the linkage by preventing the retro-Michael reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of the maleimide group: The this compound solution may have been stored for too long or at an inappropriate pH, leading to the hydrolysis of the reactive maleimide group. | Always prepare this compound solutions fresh before use. If using a pre-made solution, ensure it was stored properly at low temperature and for a short duration. Perform conjugation reactions at a pH between 6.5 and 7.5 for optimal reactivity. |
| Incorrect buffer composition: The buffer used for the conjugation reaction may contain primary amines or thiols that compete with the target molecule. | Use a buffer that is free of extraneous primary amines and thiols. Phosphate-buffered saline (PBS) or HEPES buffers are commonly used. | |
| Inconsistent results between experiments | Variable storage of this compound solutions: Inconsistent storage times or conditions (temperature, exposure to light/moisture) can lead to varying degrees of degradation of the reagent. | Standardize the preparation and handling of your this compound solutions. Prepare fresh for each experiment or use aliquots that have been stored consistently at -20°C. |
| pH drift during reaction: The pH of the reaction mixture may change over time, affecting the rate of conjugation and the stability of the maleimide. | Ensure your buffer has sufficient buffering capacity to maintain the desired pH throughout the conjugation reaction. | |
| Loss of conjugated molecule from substrate (deconjugation) | Retro-Michael reaction: The thioether linkage is reversible, especially in the presence of other thiols. | After conjugation, consider lowering the pH to stabilize the linkage. If the application allows, inducing hydrolysis of the succinimide ring can create a more stable, non-reversible bond. |
Quantitative Data Summary
While specific quantitative data for this compound is limited in the provided search results, the following table summarizes general stability observations for maleimide-PEG compounds.
| Condition | Parameter | Observation | Reference |
| Solid Storage | Shelf Life | Approximately 12 months at -10°C to -20°C under inert atmosphere. | |
| Aqueous Solution (pH dependent) | Maleimide Hydrolysis | Hydrolysis is slow at acidic pH and increases significantly at neutral to alkaline pH (pH ≥ 7). | |
| Conjugate Stability (in presence of 1 mM GSH at 37°C) | Maleimide-PEG Conjugate | ~70% of the conjugate remained intact after 7 days. |
Experimental Protocols
Protocol: Preparation and Short-Term Storage of this compound Solution
-
Equilibration: Allow the container of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weighing: Weigh the desired amount of this compound in a dry, inert atmosphere if possible (e.g., in a glove box or under a stream of argon or nitrogen).
-
Dissolution: Add the desired solvent (e.g., DMSO for a stock solution, or the reaction buffer directly for immediate use) to the solid this compound. Vortex briefly to ensure complete dissolution.
-
Immediate Use: It is strongly recommended to use the solution immediately for your conjugation reaction.
-
Short-Term Storage (if necessary): If the solution cannot be used immediately, aliquot it into small, single-use volumes in tightly sealed vials. Store the aliquots at -20°C for no longer than a few days. Avoid repeated freeze-thaw cycles.
Visualizations
References
impact of temperature on m-PEG36-Mal conjugation efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on m-PEG36-Mal conjugation efficiency.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound conjugation experiments, with a focus on temperature-related factors.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Reaction temperature is too low: The maleimide-thiol reaction is temperature-dependent. At low temperatures (e.g., 4°C), the reaction rate is significantly slower.[1] | - Increase the reaction temperature to room temperature (20-25°C) to accelerate the reaction rate. - If the reaction must be performed at 4°C (e.g., for sensitive proteins), extend the incubation time significantly, often overnight, to achieve a higher yield.[1] |
| Maleimide hydrolysis: The maleimide group on this compound is susceptible to hydrolysis, especially at higher pH and temperatures. This hydrolysis renders the PEG non-reactive towards thiols. The rate of hydrolysis increases with both increasing pH and temperature. | - Perform the conjugation at a pH between 6.5 and 7.5, where the maleimide group is more stable. - If a higher temperature is used to speed up the reaction, consider shortening the reaction time to minimize hydrolysis. - Prepare the this compound solution immediately before use to minimize its time in aqueous buffer. | |
| Inconsistent Conjugation Results | Fluctuations in ambient temperature: If reactions are left at "room temperature," variations in the lab environment can lead to inconsistent reaction rates and yields. | - Use a temperature-controlled incubator or water bath to maintain a constant and reproducible reaction temperature. |
| Formation of Aggregates or Precipitate | High reaction temperature with sensitive proteins: Some proteins may become denatured or aggregate at higher temperatures (e.g., 37°C or above). | - For temperature-sensitive proteins, conduct the conjugation at 4°C. Be sure to increase the reaction time to compensate for the slower kinetics. |
| Side Product Formation | Increased temperature promoting off-target reactions: While the maleimide-thiol reaction is highly specific at neutral pH, higher temperatures can sometimes promote side reactions with other nucleophilic groups, such as amines, especially at pH values above 7.5. | - Maintain the reaction pH in the optimal range of 6.5-7.5. - If a higher temperature is necessary, carefully monitor the reaction for the formation of side products using analytical techniques like HPLC or mass spectrometry. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound conjugation?
A1: The optimal temperature depends on the stability of your molecule and the desired reaction time.
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Room Temperature (20-25°C): This is the most common temperature for maleimide-thiol conjugations as it provides a relatively fast reaction rate, with reactions often reaching completion within 2-4 hours.
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4°C: This temperature is recommended for proteins or other molecules that are sensitive to degradation at room temperature.[1] The reaction will be significantly slower, and an overnight incubation is often required to achieve high conjugation efficiency.[1]
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37°C: While a higher temperature will further increase the reaction rate, it also accelerates the rate of maleimide hydrolysis, which can reduce the overall conjugation yield. This temperature is generally only used for very short reaction times or for specific applications where rapid conjugation is critical.
Q2: How does temperature affect the stability of the this compound reagent?
A2: The maleimide group of this compound is susceptible to hydrolysis in aqueous solutions, and this degradation is temperature-dependent. Storing maleimide-functionalized molecules at lower temperatures significantly improves their stability. For example, long-term storage of maleimide-functionalized nanoparticles at 4°C for 7 days resulted in a ~10% decrease in reactivity, whereas storage at 20°C led to a ~40% loss of reactivity. For optimal stability, this compound should be stored as a dry powder at -20°C and protected from moisture. Reconstituted solutions in an anhydrous solvent like DMSO or DMF should be used immediately.
Q3: Can I perform the conjugation at 37°C to speed up the reaction?
A3: While conjugation at 37°C will be faster, it is generally not recommended unless necessary. The rate of hydrolysis of the maleimide ring is significantly increased at this temperature, which can lead to a lower overall yield of the desired conjugate.[2] If you must use this temperature, it is crucial to optimize the reaction time to be as short as possible.
Q4: If I perform the reaction at 4°C, how long should I let it run?
A4: For reactions carried out at 4°C, an overnight incubation (12-16 hours) is typically recommended to ensure the reaction goes to completion and to achieve a high conjugation yield. It is always best to perform a time-course experiment to determine the optimal reaction time for your specific system.
Q5: How can I monitor the progress of the conjugation reaction at different temperatures?
A5: The progress of the reaction can be monitored by several methods:
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HPLC: Reverse-phase or size-exclusion HPLC can be used to separate the conjugated product from the unreacted starting materials. By taking aliquots at different time points, you can follow the formation of the product peak and the disappearance of the reactant peaks.
-
SDS-PAGE: For protein conjugations, the increase in molecular weight upon PEGylation can be visualized on an SDS-PAGE gel. The appearance of a higher molecular weight band corresponding to the PEGylated protein indicates the progress of the reaction.
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Mass Spectrometry: LC-MS can be used to confirm the identity of the conjugated product and to determine the degree of labeling.
Quantitative Data
The following tables summarize the impact of temperature on key parameters of the m-PEG-maleimide conjugation reaction.
Table 1: Effect of Temperature on Maleimide Hydrolysis Rate
| Temperature | pH | Half-life of 8-arm-PEG10k-maleimide |
| 20°C | 7.4 | ~15.5 hours |
| 37°C | 7.4 | ~2.9 hours |
| Data derived from a study on 8-arm-PEG10k-maleimide and illustrates the significant impact of temperature on the rate of the primary side reaction. |
Table 2: General Guidelines for Reaction Conditions at Different Temperatures
| Temperature | Typical Reaction Time | Recommended For | Key Considerations |
| 4°C | 12-16 hours (overnight) | Temperature-sensitive proteins and molecules. | Slower reaction rate requires significantly longer incubation times. |
| Room Temperature (20-25°C) | 2-4 hours | General purpose, robust molecules. | Balance of good reaction rate and maleimide stability. |
| 37°C | 30 minutes - 1 hour | Rapid conjugation is required. | Increased risk of maleimide hydrolysis and potential for protein denaturation. |
Experimental Protocols
Protocol: Temperature Optimization for this compound Conjugation to a Thiol-Containing Protein
This protocol outlines a general procedure for determining the optimal temperature for your specific conjugation reaction.
1. Materials:
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Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2)
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This compound
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Anhydrous DMSO or DMF
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Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
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Temperature-controlled environments (e.g., refrigerator at 4°C, benchtop at room temperature, incubator at 37°C)
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Analytical equipment (e.g., HPLC, SDS-PAGE, mass spectrometer)
2. Procedure:
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Prepare Protein Solution: Dissolve your thiol-containing protein in a degassed conjugation buffer (e.g., phosphate buffer, pH 6.5-7.5) to a final concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and ensure its removal or compatibility with the maleimide reaction.
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Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
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Set up Parallel Reactions: Divide the protein solution into three equal aliquots in separate reaction tubes.
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Initiate Conjugation: Add a 10- to 20-fold molar excess of the this compound stock solution to each protein aliquot. Gently mix.
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Incubate at Different Temperatures:
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Place one tube at 4°C.
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Leave one tube at room temperature (20-25°C).
-
Place one tube in an incubator at 37°C.
-
-
Time-Course Analysis: At various time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, and overnight), take a small aliquot from each reaction tube.
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Quench the Reaction: Add a molar excess of a quenching reagent (e.g., L-cysteine) to the aliquots to stop the reaction.
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Analyze the Results: Analyze the quenched aliquots using your chosen analytical method (HPLC, SDS-PAGE, or mass spectrometry) to determine the extent of conjugation at each temperature and time point.
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Determine Optimal Conditions: Based on the analysis, select the temperature and time that provide the highest yield of the desired conjugate with the fewest side products or degradation.
Visualizations
References
minimizing non-specific binding of m-PEG36-Mal
Welcome to the technical support center for m-PEG36-Mal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) and achieve optimal results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern?
This compound is a methoxy-terminated polyethylene glycol with 36 PEG units and a maleimide functional group. The PEG chain provides hydrophilicity and reduces immunogenicity, while the maleimide group allows for covalent conjugation to sulfhydryl groups (thiols) on proteins, peptides, or other molecules. Non-specific binding (NSB) is the undesirable adhesion of the this compound conjugate to surfaces or molecules other than the intended target. High NSB can lead to high background signals in assays, reduced sensitivity, and inaccurate quantification, ultimately compromising experimental results.
Q2: What are the primary causes of non-specific binding with this compound conjugates?
Non-specific binding of this compound conjugates can arise from several factors:
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Hydrophobic Interactions: Although PEG is hydrophilic, residual hydrophobic interactions can occur between the conjugate and surfaces, especially with plasticware like ELISA plates.
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Electrostatic Interactions: Charged domains on the conjugated protein or the surface can lead to ionic interactions, causing NSB.
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Maleimide Reactivity: The maleimide group is highly reactive towards thiols at a specific pH range. However, at pH values above 7.5, its reactivity towards primary amines (e.g., on lysine residues) increases, leading to non-specific conjugation.[1][2]
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Maleimide Hydrolysis: In aqueous solutions, especially at alkaline pH, the maleimide ring can hydrolyze, rendering it inactive for conjugation but potentially contributing to NSB through other interactions.[2]
Q3: How can I prevent non-specific binding to my experimental apparatus (e.g., microplates, tubes)?
Preventing NSB to surfaces is crucial for low background in many assays. Key strategies include:
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Use of Blocking Agents: Pre-treating surfaces with a blocking agent saturates non-specific binding sites. Common choices include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and synthetic polymers like polyethylene glycol (PEG) itself.[3][4]
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Addition of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 in your buffers can help to reduce hydrophobic interactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: High Background Signal in ELISA
High background in an ELISA is a common indicator of significant non-specific binding of the PEGylated conjugate.
Troubleshooting Workflow for High ELISA Background
Caption: Troubleshooting workflow for high ELISA background.
Quantitative Comparison of Blocking Agents
The choice of blocking agent can significantly impact the reduction of non-specific binding. The following table summarizes the effectiveness of common blocking agents in reducing background signal in an ELISA format.
| Blocking Agent | Concentration | Incubation Conditions | % Reduction in NSB (Representative) | Key Considerations |
| Bovine Serum Albumin (BSA) | 1-3% (w/v) | 1-2 hours at 37°C or overnight at 4°C | 75-85% | Widely used, but may not be suitable for all systems due to potential cross-reactivity. |
| Non-fat Dry Milk | 5% (w/v) | 1-2 hours at 37°C | 85-95% | Cost-effective and highly effective, but contains a mix of proteins that could interfere with some assays. |
| Casein | 1% (w/v) | 1-2 hours at 37°C | 90-98% | Often superior to BSA due to its molecular diversity and strong coating properties. |
| Fish Gelatin | 0.5-1% (w/v) | 1-2 hours at 37°C | 70-80% | Less effective than casein but can be a good alternative if milk proteins are problematic. |
| Polyethylene Glycol (PEG) 20K | 10 ppm | Co-incubation with analyte | Variable | Can be effective, especially when used in conjunction with other blockers, but must be optimized. |
Issue 2: Low Signal-to-Noise Ratio in Surface Plasmon Resonance (SPR)
A low signal-to-noise ratio in SPR can be caused by high non-specific binding of the PEGylated analyte to the sensor chip surface.
Strategies to Reduce NSB in SPR
| Strategy | Recommended Action | Expected Outcome |
| Optimize Running Buffer | Add 0.005% - 0.1% Tween-20. | Reduces hydrophobic interactions with the sensor surface. |
| Increase NaCl concentration up to 500 mM. | Minimizes electrostatic interactions. | |
| Add 0.5 - 2 mg/mL BSA to the running buffer. | Acts as a blocking agent in solution. | |
| For carboxymethyl dextran chips, add 1 mg/mL carboxymethyl dextran. | Competitively inhibits non-specific binding to the dextran matrix. | |
| Modify Immobilization Chemistry | For positively charged analytes, block the sensor chip with ethylenediamine instead of ethanolamine after amine coupling. | Reduces the negative charge of the sensor surface. |
| Use an Appropriate Reference Surface | Immobilize an irrelevant molecule on the reference flow cell. | Allows for effective subtraction of the non-specific binding signal. |
Experimental Protocols
Protocol 1: ELISA for Quantifying Non-Specific Binding
This protocol allows for the direct measurement of non-specific binding of an this compound conjugate to a microplate surface.
Workflow for NSB Quantification by ELISA
Caption: ELISA protocol for NSB quantification.
Methodology:
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Coating: This step is omitted to directly measure binding to the blocked surface.
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Blocking:
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Add 200 µL of different blocking solutions (e.g., 1% BSA, 5% non-fat dry milk, 1% casein in PBS) to the wells of a high-binding polystyrene 96-well plate.
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Incubate for 2 hours at 37°C or overnight at 4°C.
-
-
Washing:
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Discard the blocking solution.
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Wash the plate three times with 300 µL/well of PBS containing 0.05% Tween-20 (PBS-T).
-
-
Conjugate Incubation:
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Prepare serial dilutions of your this compound conjugated protein in the corresponding blocking buffer.
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Add 100 µL of each dilution to the blocked wells. Include wells with blocking buffer only as a negative control.
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Incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate five times with PBS-T.
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Detection Antibody:
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Add 100 µL of an HRP-conjugated antibody that specifically recognizes your protein of interest, diluted in the appropriate blocking buffer.
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Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate five times with PBS-T.
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Substrate Development:
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Add 100 µL of TMB substrate to each well.
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Incubate in the dark for 15-30 minutes.
-
-
Stop Reaction: Add 50 µL of 2N H₂SO₄ to each well.
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Read Plate: Measure the absorbance at 450 nm. A higher absorbance indicates higher non-specific binding.
Protocol 2: Post-Conjugation Purification via Size-Exclusion Chromatography (SEC)
This protocol is essential for removing unreacted this compound and any aggregates formed during the conjugation reaction, which can contribute to non-specific binding.
Methodology:
-
Column Equilibration:
-
Equilibrate a size-exclusion chromatography column (e.g., Superdex 200 or similar, with an appropriate molecular weight cutoff) with a suitable buffer, such as PBS (pH 7.4).
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The mobile phase should be filtered and degassed.
-
-
Sample Preparation:
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Centrifuge your conjugation reaction mixture at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any large, insoluble aggregates.
-
Carefully collect the supernatant.
-
-
Injection and Separation:
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Inject the supernatant onto the equilibrated SEC column.
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Run the chromatography at a flow rate recommended for the column (typically 0.5-1.0 mL/min).
-
-
Fraction Collection:
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Monitor the elution profile using UV absorbance at 280 nm.
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The PEGylated protein conjugate will typically elute first, followed by the unconjugated protein, and finally the smaller, unreacted this compound.
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Collect fractions corresponding to the desired conjugate peak.
-
-
Analysis:
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Analyze the collected fractions by SDS-PAGE to confirm the purity and molecular weight of the conjugate.
-
Logical Relationship of Purification and NSB
References
dealing with steric hindrance in m-PEG36-Mal labeling
Welcome to the technical support center for m-PEG36-Mal labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges during their bioconjugation experiments, with a specific focus on dealing with steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical modification reagent used in bioconjugation. It consists of a methoxy-capped polyethylene glycol (PEG) chain with 36 repeating units, terminating in a maleimide group.[1] The maleimide group reacts specifically with free sulfhydryl (thiol) groups on molecules like proteins and peptides, typically from cysteine residues.[2][3] This process, known as PEGylation, is used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity.[4][5]
Q2: What is steric hindrance in the context of this compound labeling?
Steric hindrance refers to the slowing or prevention of a chemical reaction due to the spatial arrangement of atoms in a molecule. In the context of this compound labeling, the bulky, flexible PEG chain can physically block the maleimide group from accessing a target cysteine residue on a protein. This is particularly problematic if the cysteine is located in a sterically crowded region, such as a deep binding pocket or near other large amino acid side chains.
Q3: How does the length of the PEG chain affect steric hindrance and labeling efficiency?
The length of the PEG chain is a critical factor in determining the degree of steric hindrance.
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Longer PEG chains provide a larger hydrophilic shield, which can be beneficial for reducing immunogenicity and increasing in vivo circulation time. However, they also create greater steric hindrance, which can decrease labeling efficiency and potentially reduce the biological activity of the labeled molecule if the PEG chain blocks an active site.
-
Shorter PEG chains may have less impact on pharmacokinetics but are advantageous when minimizing steric hindrance is a priority to ensure efficient labeling and maintain biological function.
The this compound reagent has a relatively long PEG chain, which can contribute to steric hindrance issues.
Troubleshooting Guide
This guide addresses common problems encountered during this compound labeling, with a focus on overcoming steric hindrance.
Problem 1: Low Labeling Efficiency
You observe a low degree of PEGylation on your target protein, as determined by methods like SDS-PAGE, mass spectrometry, or HPLC.
Possible Cause: Steric Hindrance
The target cysteine residue may be in a sterically hindered environment, preventing the this compound from accessing it.
Solutions:
-
Optimize Reaction Conditions: Systematically vary reaction parameters to find the optimal balance for your specific protein.
-
Increase Incubation Time: Allow more time for the reaction to proceed, which may enable the flexible PEG chain to adopt a conformation that allows the maleimide to reach the cysteine.
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Increase Temperature: Raising the temperature can increase the kinetic energy of the molecules, potentially overcoming the energy barrier imposed by steric hindrance. However, be mindful of your protein's thermal stability.
-
Optimize pH: The reaction between a maleimide and a thiol is most efficient at a pH range of 6.5-7.5. While higher pH increases the concentration of the reactive thiolate anion, it can also lead to hydrolysis of the maleimide. Fine-tuning the pH within the recommended range can improve labeling efficiency.
-
Increase Reagent Molar Excess: A higher concentration of the this compound reagent can increase the probability of a successful reaction. Start with a 10- to 20-fold molar excess and titrate upwards, being mindful of potential non-specific labeling and difficulties in removing excess reagent.
Parameter Starting Range Optimization Strategy Molar Ratio (PEG:Protein) 10:1 to 20:1 Increase incrementally up to 50:1 or higher. pH 6.5 - 7.5 Test in 0.2 pH unit increments. Temperature 4°C to 25°C (RT) Increase to 37°C if protein is stable. Incubation Time 2 hours to overnight Extend up to 24 hours. -
-
Introduce a Linker with Different Flexibility or Length: If direct labeling is unsuccessful, consider re-engineering your protein to introduce a more accessible cysteine or using a different PEG-maleimide reagent with a shorter or more flexible linker if available.
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Use a Denaturing Agent: In some cases, partially denaturing the protein can expose the hindered cysteine residue. This is a harsh method and should be used with caution as it may irreversibly affect protein function. A reversibility study should be performed.
Decision Tree for Troubleshooting Low Labeling Efficiency
References
- 1. This compound, 88504-24-9 | BroadPharm [broadpharm.com]
- 2. Maleimide Linkers | BroadPharm [broadpharm.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating m-PEG36-Maleimide Conjugation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in the development of novel therapeutics. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, to proteins and peptides is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties. The m-PEG36-Maleimide linker is a specific reagent designed for the targeted conjugation to cysteine residues. This guide provides a comparative analysis of mass spectrometry and other common analytical techniques for validating the successful conjugation of m-PEG36-Maleimide.
This publication objectively compares the performance of mass spectrometry with alternative methods, providing supporting experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.
Comparing Analytical Techniques for m-PEG36-Mal Conjugation Validation
The successful conjugation of m-PEG36-Maleimide to a cysteine-containing peptide results in a significant and predictable increase in molecular weight. This change is the primary characteristic measured by the analytical techniques detailed below. Mass spectrometry, particularly MALDI-TOF, offers direct and precise mass determination, while chromatographic methods like HPLC and SEC provide information on the purity and heterogeneity of the conjugate.
| Analytical Technique | Principle | Key Performance Metric | Advantage | Limitation |
| Mass Spectrometry (MALDI-TOF) | Measures the mass-to-charge ratio of ionized molecules. | Accurate mass determination of the unconjugated peptide and the PEGylated product. | High accuracy and specificity for mass determination; provides direct evidence of conjugation. | Can be less effective for complex mixtures and polydisperse PEGs. |
| High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity. | Shift in retention time upon PEGylation. | Widely available; good for assessing purity and reaction completion. | Indirect measurement of conjugation; resolution can be challenging for large PEGs. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Shift in elution volume/time corresponding to increased molecular size. | Useful for analyzing aggregates and high molecular weight species. | Lower resolution for species with similar hydrodynamic radii. |
Quantitative Data Summary
The following table presents hypothetical but representative data for the validation of m-PEG36-Maleimide conjugation to a 5 kDa cysteine-containing peptide.
| Parameter | Unconjugated Peptide | m-PEG36-Maleimide Conjugate |
| Expected Molecular Weight (Da) | 5000.0 | 6768.1 |
| Observed Mass (MALDI-TOF, Da) | 5001.2 | 6769.5 |
| RP-HPLC Retention Time (min) | 15.2 | 18.5 |
| SEC Elution Volume (mL) | 12.5 | 10.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
m-PEG36-Maleimide Conjugation Protocol
-
Preparation of Reactants:
-
Dissolve the cysteine-containing peptide in a degassed conjugation buffer (e.g., phosphate-buffered saline, pH 7.2) to a final concentration of 1-5 mg/mL.
-
If disulfide bonds are present, reduce the peptide with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Dissolve m-PEG36-Maleimide (MW: 1768.09 g/mol ) in the conjugation buffer to create a 10-20 fold molar excess compared to the peptide.
-
-
Conjugation Reaction:
-
Add the m-PEG36-Maleimide solution to the peptide solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule thiol, such as L-cysteine, to a final concentration of 2-5 mM.
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG and peptide.
-
Mass Spectrometry (MALDI-TOF) Protocol
-
Sample Preparation:
-
Mix 1 µL of the purified conjugate solution (0.1-1 mg/mL in water/acetonitrile with 0.1% TFA) with 1 µL of a saturated matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% TFA).
-
-
MALDI-TOF Analysis:
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Acquire mass spectra in the positive ion linear or reflector mode, calibrating the instrument with appropriate standards.
-
Determine the average molecular weight of the unconjugated and conjugated peptide.
-
High-Performance Liquid Chromatography (RP-HPLC) Protocol
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
-
Analysis:
-
Inject equal amounts of the unconjugated peptide and the purified conjugate.
-
Compare the retention times of the major peaks. Successful conjugation will result in a noticeable increase in retention time due to the hydrophobicity of the PEG chain.
-
Size-Exclusion Chromatography (SEC) Protocol
-
Chromatographic Conditions:
-
Column: SEC column appropriate for the molecular weight range (e.g., 7.8 x 300 mm).
-
Mobile Phase: Phosphate-buffered saline, pH 7.4.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
-
Analysis:
Visualizing the Workflow and Reaction
To further clarify the processes, the following diagrams illustrate the experimental workflow and the chemical reaction.
Figure 1. Experimental workflow for this compound conjugation and validation.
Figure 2. Thiol-maleimide conjugation reaction schematic.
References
A Researcher's Guide: Confirming m-PEG36-Mal Protein Labeling with SDS-PAGE and Alternative Methods
For researchers in drug development and proteomics, confirming the successful conjugation of m-PEG36-Mal to a target protein is a critical step. This guide provides a comprehensive comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) with alternative analytical techniques—Western Blot, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC)—for this purpose. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
Method Comparison: A Head-to-Head Analysis
While SDS-PAGE is a widely accessible technique for observing an increase in protein molecular weight post-PEGylation, it often falls short in providing detailed, quantitative insights. Alternative methods offer significant advantages in sensitivity, precision, and the depth of characterization.
Quantitative Data Summary
| Feature | SDS-PAGE (with Coomassie Staining) | Western Blot | Mass Spectrometry (LC-MS/MALDI-TOF) | HPLC (SEC/RP-HPLC) |
| Primary Application | Qualitative confirmation of molecular weight shift | High-sensitivity detection of PEGylated protein | Definitive confirmation of mass, degree of PEGylation, and site of labeling | Quantification of labeling efficiency, purity, and isoform separation |
| Detection Limit | Low microgram (µg) range | As low as 100 picograms (pg) with chemiluminescence[1][2] | Picogram (pg) to femtomole (fmol) range | Nanogram (ng) to microgram (µg) range, depending on detector |
| Resolution | Low; often produces broad or smeared bands for PEGylated proteins[3][4] | High; distinguishes between labeled and unlabeled protein | Very high; resolves different PEGylation states (mono-, di-, etc.) and positional isomers | High; separates PEGylated species from unreacted protein and PEG |
| Quantitative Capability | Semi-quantitative at best (densitometry) | Semi-quantitative to quantitative (with standards) | Highly quantitative; provides precise mass and relative abundance of species | Highly quantitative; accurate determination of purity and concentration |
| Key Advantage | Widely available, simple, and inexpensive for initial screening | High sensitivity and specificity (with anti-PEG antibodies) | Provides the most detailed and definitive characterization | Robust for quantification, purity assessment, and preparative separation |
| Key Limitation | Prone to band smearing and inaccurate molecular weight estimation for PEGylated proteins | Requires a specific antibody; may not distinguish different PEGylation states | Requires specialized equipment and expertise; can be complex to analyze heterogeneous samples | Method development can be time-consuming |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound labeled proteins.
SDS-PAGE Protocol for PEGylated Proteins
This protocol is adapted for analyzing PEGylated proteins, with considerations to minimize common issues like band smearing.
-
Sample Preparation:
-
In a microcentrifuge tube, combine 10-20 µg of the PEGylation reaction mixture with 2X Laemmli sample buffer (non-reducing). To avoid potential cleavage of the maleimide linkage, avoid heating the sample above 60°C.
-
Include controls: unlabeled protein and a protein ladder.
-
-
Gel Electrophoresis:
-
Use a 4-20% gradient pre-casted acrylamide gel for optimal resolution of a wide range of molecular weights.
-
Run the gel in Tris-glycine running buffer at 100-150V for 60-90 minutes, or until the dye front reaches the bottom of the gel.
-
-
Staining:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.
-
Destain with a solution of methanol and acetic acid until bands are clearly visible against a clear background.
-
Alternatively, for specific detection of the PEG moiety, a barium iodide staining method can be used.
-
-
Analysis:
-
Image the gel and compare the migration of the PEGylated protein to the unlabeled control. A clear upward shift in the band indicates successful PEGylation.
-
Western Blot Protocol for Enhanced Sensitivity
This protocol leverages the high sensitivity of Western blotting, particularly with the use of an anti-PEG antibody.
-
SDS-PAGE and Transfer:
-
Follow the SDS-PAGE protocol as described above.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol (e.g., 100V for 60-90 minutes).
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the PEG moiety (e.g., anti-PEG monoclonal antibody) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Add a chemiluminescent substrate (e.g., ECL) and image the blot using a gel documentation system. This method can offer a significant increase in sensitivity, with detection limits reported to be around 100 pg for PEGylated proteins.
-
Mass Spectrometry Protocol for Definitive Characterization
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for confirming PEGylation.
-
Sample Preparation:
-
Desalt the protein sample using a C4 ZipTip or a similar desalting column to remove salts and detergents that can interfere with ionization.
-
The protein can be analyzed intact or digested with a protease (e.g., trypsin) for peptide mapping to identify the specific site of PEGylation.
-
-
LC-MS Analysis:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C4 or C8) coupled to an electrospray ionization (ESI) mass spectrometer.
-
Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile) with 0.1% formic acid.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the intact mass of the protein.
-
The mass difference between the labeled and unlabeled protein should correspond to the mass of the this compound linker.
-
Multiple peaks representing different degrees of PEGylation (mono-, di-, etc.) can be resolved and quantified.
-
HPLC Protocol for Quantification and Purity
Size-exclusion (SEC) and reversed-phase (RP) HPLC are powerful for quantitative analysis.
-
SEC-HPLC for Purity Assessment:
-
Column: A size-exclusion column suitable for the molecular weight range of the protein and its PEGylated form.
-
Mobile Phase: A buffered saline solution (e.g., 150 mM sodium phosphate, pH 7.0).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm (for protein) and/or a refractive index (RI) detector (for PEG).
-
Analysis: The chromatogram will show separate peaks for the PEGylated protein, unreacted protein, and free this compound, allowing for quantification of purity.
-
-
RP-HPLC for Labeling Efficiency:
-
Column: A C4 or C8 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The separation of PEGylated and un-PEGylated protein allows for the calculation of the labeling efficiency by comparing the respective peak areas.
-
Visualizing the Workflow and Comparisons
To further clarify the experimental processes and their relationships, the following diagrams are provided.
Caption: Experimental workflow for confirming this compound protein labeling.
Caption: Logical comparison of methods for PEGylation confirmation.
By understanding the strengths and limitations of each technique, researchers can design a robust analytical strategy to confidently confirm and characterize their this compound labeled proteins, ensuring the quality and reliability of their downstream applications.
References
A Comparative Guide to HPLC Analysis of m-PEG36-Mal Conjugation Products
For researchers, scientists, and drug development professionals working with PEGylated molecules, accurate and robust analytical methods are paramount for characterizing conjugation products and ensuring product quality. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of m-PEG36-Maleimide (m-PEG36-Mal) conjugation products, offering insights into alternative techniques and providing comprehensive experimental protocols.
Comparison of Primary HPLC-Based Analytical Methods
The two most common HPLC-based methods for analyzing PEGylation conjugation reactions are Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC). The choice between these methods depends on the specific characteristics of the conjugate and the information required.
Key Performance Metrics:
| Parameter | Size-Exclusion Chromatography (SEC) | Reversed-Phase HPLC (RP-HPLC) |
| Principle of Separation | Hydrodynamic Radius (Size and Shape in Solution) | Polarity and Hydrophobicity |
| Primary Application | Separation of conjugated protein from unconjugated protein and high molecular weight aggregates. | Separation of conjugated protein from unconjugated protein, free this compound, and other reaction impurities. Can resolve species with the same molecular weight but different degrees of PEGylation. |
| Typical Resolution | Good for separating species with significant size differences. May have limitations in resolving different degrees of PEGylation or positional isomers. | High resolution, capable of separating molecules with minor differences in hydrophobicity. |
| Conjugation Efficiency Determination | Can be estimated by comparing the peak areas of the conjugated and unconjugated protein. | Can be accurately determined by quantifying the remaining unconjugated protein and/or the conjugated product. |
| Analysis Time | Typically shorter run times due to isocratic elution. | Generally longer run times due to gradient elution required to separate a wider range of polarities. |
| Method Development | Relatively straightforward, primarily involves selecting the appropriate column pore size and mobile phase. | More complex, requiring optimization of the mobile phase gradient, temperature, and stationary phase. |
In-Depth Look at Alternative Analytical Methods
While HPLC is a cornerstone of PEGylation analysis, other techniques offer complementary or, in some cases, superior information.
| Method | Principle | Advantages | Disadvantages |
| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | SEC separates molecules by size, and MALS determines the absolute molar mass of the eluting species without relying on column calibration standards. | Provides accurate molecular weight information for the conjugate, unconjugated protein, and aggregates.[1][2][3] Enables precise determination of the degree of PEGylation.[3] | Requires specialized MALS and refractive index detectors. Data analysis can be more complex. |
| Two-Dimensional Liquid Chromatography (2D-LC) | Utilizes two different chromatography modes (e.g., SEC followed by RP-HPLC) in a single analysis. | Offers significantly higher peak capacity and resolution for complex samples.[4] Can separate and characterize a wide range of impurities and reaction intermediates. | Requires more complex instrumentation and method development. |
| Charged Aerosol Detection (CAD) | A universal detector that can be coupled with HPLC to detect any non-volatile analyte, including PEG which has poor UV absorbance. | Provides a more accurate quantification of PEG-containing species compared to UV detection. | Response is not directly proportional to mass for all compounds, requiring careful calibration. |
Experimental Protocols
Below are detailed protocols for the SEC-HPLC and RP-HPLC analysis of a model this compound protein conjugate.
Protocol 1: Size-Exclusion Chromatography (SEC-HPLC)
This method is designed to separate the this compound conjugated protein from the unconjugated protein and any high-molecular-weight aggregates.
Instrumentation and Columns:
-
HPLC system with a UV detector (or MALS and RI detectors for SEC-MALS).
-
SEC column suitable for the molecular weight range of the protein and its conjugate (e.g., TSKgel G3000SWXL or similar).
Mobile Phase:
-
100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Detection: UV at 280 nm (for protein) and 220 nm.
-
Run Time: 30 minutes
Sample Preparation:
-
The conjugation reaction mixture is diluted with the mobile phase to a final protein concentration of 1 mg/mL.
-
The sample is filtered through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Identify the peaks corresponding to the aggregate, conjugated protein, and unconjugated protein based on their retention times (larger molecules elute earlier).
-
Calculate the percentage of each species by integrating the peak areas.
-
Conjugation efficiency can be estimated as: (Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unconjugated Protein Peak)) * 100%.
Protocol 2: Reversed-Phase HPLC (RP-HPLC)
This method provides high-resolution separation of the reaction components based on hydrophobicity.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C4 or C8 reversed-phase column with a wide pore size (e.g., 300 Å) suitable for proteins.
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Detection: UV at 280 nm and 220 nm.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B (linear gradient)
-
35-40 min: 20% B (equilibration)
-
Sample Preparation:
-
The conjugation reaction mixture is diluted with Mobile Phase A to a final protein concentration of 1 mg/mL.
-
The sample is filtered through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Identify the peaks for the unconjugated protein, this compound conjugated protein (which will be more hydrophobic and have a longer retention time), and free this compound.
-
Quantify the amount of each species by integrating the peak areas and using a standard curve if absolute quantification is needed.
-
Calculate the conjugation efficiency based on the consumption of the unconjugated protein or the formation of the conjugated product.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships described, the following diagrams are provided.
Caption: Experimental workflow for HPLC analysis of this compound conjugation products.
Caption: Logical relationships between different analytical methods for PEGylation analysis.
References
- 1. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 2. wyatt.com [wyatt.com]
- 3. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Drug-to-Antibody Ratio (DAR) of m-PEG36-Mal ADCs
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) as it directly influences their efficacy, safety, and pharmacokinetics.[1][2] For ADCs utilizing an m-PEG36-Mal linker, which facilitates conjugation to cysteine residues on the antibody, accurate and robust analytical methods are essential for characterization and quality control. This guide provides a comparative overview of the primary techniques used for DAR determination, with a focus on their application to this compound ADCs.
Core Analytical Techniques for DAR Determination
Several well-established analytical methods are employed to determine the DAR of ADCs. These techniques can be broadly categorized into spectroscopic and chromatographic methods. The choice of method often depends on the specific characteristics of the ADC, including the nature of the linker and payload, and the desired level of detail in the analysis.[3][4]
Comparison of Key DAR Determination Methods
| Method | Principle | Advantages | Disadvantages | Applicability to this compound ADCs |
| UV/Vis Spectroscopy | Measures the absorbance of the ADC at two different wavelengths, typically 280 nm for the antibody and a wavelength specific to the drug's chromophore. The Beer-Lambert law is used to calculate the concentrations of the antibody and the drug, from which the average DAR is determined. | - Simple, rapid, and convenient. - Does not require extensive sample preparation. - Widely available instrumentation. | - Only provides the average DAR, not the distribution of different drug-loaded species. - Requires that the drug has a distinct UV/Vis absorbance maximum from the antibody. - Susceptible to interference from free drug or other absorbing species. | Suitable for a quick estimation of the average DAR, provided the payload conjugated via the this compound linker has a suitable chromophore. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity. The addition of a hydrophobic drug molecule increases the overall hydrophobicity of the antibody, leading to stronger retention on the HIC column. Species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs) are resolved as separate peaks. The weighted average DAR is calculated from the relative peak areas. | - Provides information on the distribution of different DAR species and the amount of unconjugated antibody. - Performed under non-denaturing conditions, preserving the native structure of the ADC. - Considered a standard technique for cysteine-conjugated ADCs. | - Mobile phases typically contain high salt concentrations, which can be incompatible with mass spectrometry (MS) detection. - May not provide optimal resolution for all ADCs, particularly those with lower hydrophobicity. | Highly suitable for this compound ADCs, as the maleimide group typically targets cysteine residues for conjugation. HIC can effectively separate the resulting DAR species. |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separates molecules based on their hydrophobicity under denaturing conditions. For cysteine-linked ADCs, the antibody is typically reduced to separate the light and heavy chains prior to analysis. The different drug-loaded chains are then separated and quantified to calculate the average DAR. | - Offers high resolution and is compatible with MS detection. - Can be used as an orthogonal method to HIC. - Effective for analyzing ADCs that are less hydrophobic. | - Denaturing conditions may alter the ADC structure. - Requires a reduction step for cysteine-linked ADCs, adding complexity to the sample preparation. | A powerful technique for this compound ADCs, especially when coupled with MS for detailed characterization of the drug-loaded light and heavy chains. |
| Mass Spectrometry (MS) | Directly measures the molecular weight of the intact ADC or its subunits (light and heavy chains). The mass difference between the unconjugated antibody and the drug-loaded species allows for the determination of the number of conjugated drugs and their distribution. | - Provides accurate mass measurements and detailed information on DAR distribution, including the identification of different glycoforms. - Can be coupled with chromatography (LC-MS) for enhanced separation and characterization. - Highly sensitive and specific. | - Requires specialized and more expensive instrumentation. - Data analysis can be complex. - Native MS conditions are often required to maintain the integrity of the ADC during analysis. | An essential tool for the in-depth characterization of this compound ADCs, providing precise mass information to confirm the DAR and identify different conjugated species. |
Experimental Protocols
DAR Determination by UV/Vis Spectroscopy
Principle: This method relies on the Beer-Lambert law to determine the concentrations of the antibody and the conjugated drug based on their unique molar extinction coefficients at specific wavelengths.
Methodology:
-
Determine Molar Extinction Coefficients:
-
Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm (A280) and at the wavelength of maximum absorbance for the drug (λmax, drug). Calculate the molar extinction coefficient of the antibody (εAb) at both wavelengths.
-
Measure the absorbance of a known concentration of the drug-linker construct (this compound-payload) at 280 nm and λmax, drug. Calculate the molar extinction coefficient of the drug (εdrug) at both wavelengths.
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the ADC sample at 280 nm and λmax, drug.
-
-
Calculate DAR:
-
Use the following equations to solve for the concentration of the antibody (CAb) and the drug (Cdrug):
-
A280, ADC = εAb, 280 * CAb + εdrug, 280 * Cdrug
-
Aλmax, ADC = εAb, λmax * CAb + εdrug, λmax * Cdrug
-
-
The average DAR is then calculated as: DAR = Cdrug / CAb.
-
DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates ADC species based on differences in their surface hydrophobicity. The number of conjugated this compound-payload moieties increases the hydrophobicity of the antibody, leading to a longer retention time on the HIC column.
Methodology:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is used.
-
Mobile Phase:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
-
Gradient: A linear gradient from high salt to low salt is used to elute the ADC species. For example:
-
0-5 min: 100% A
-
5-35 min: 0-100% B
-
35-40 min: 100% B
-
40-45 min: 100% A
-
-
Detection: UV detection at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of the total peak area for each species.
-
The weighted average DAR is calculated using the formula: DAR = Σ (% Peak Area of species * Number of drugs in species) / 100.
-
DAR Determination by Reversed-Phase Liquid Chromatography (RP-LC)
Principle: RP-LC separates molecules based on their hydrophobicity under denaturing conditions. For cysteine-linked ADCs like those with this compound, the antibody is first reduced to separate the light and heavy chains.
Methodology:
-
Sample Preparation (Reduction):
-
Incubate the ADC sample with a reducing agent such as dithiothreitol (DTT) at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
Column: A reversed-phase column (e.g., C4 or C8) is used.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Gradient: A linear gradient from low organic to high organic is used. For example:
-
0-5 min: 20% B
-
5-45 min: 20-60% B
-
45-50 min: 60-90% B
-
-
Detection: UV detection at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated light chain (LC), conjugated light chain (LC-Drug), unconjugated heavy chain (HC), and conjugated heavy chain species (HC-Drug1, HC-Drug2, etc.).
-
Calculate the weighted average DAR based on the peak areas of the light and heavy chain species.
-
Visualizing Experimental Workflows
To better illustrate the processes involved in DAR determination, the following diagrams outline the key steps for each technique.
Caption: Workflow for average DAR determination using UV/Vis Spectroscopy.
Caption: Workflow for DAR distribution analysis using Hydrophobic Interaction Chromatography (HIC).
References
A Comparative Analysis of Thioether Bond Stability for Advanced Drug Development
For researchers, scientists, and drug development professionals, the choice of covalent linkage is a critical determinant of a bioconjugate's efficacy and safety. This guide provides an in-depth comparison of the stability of the thioether bond against other prevalent covalent linkages—ester, amide, and disulfide bonds—supported by quantitative data and detailed experimental methodologies.
The stability of the bond connecting a payload, such as a small molecule drug, to a biomolecule, like an antibody, directly impacts the therapeutic window of a bioconjugate. A labile bond can lead to premature drug release and off-target toxicity, while an overly stable bond may prevent the drug from reaching its intended intracellular target. This comparison focuses on the intrinsic chemical stability of these bonds, offering a foundational understanding for rational bioconjugate design.
Quantitative Comparison of Bond Stability
The stability of a covalent bond can be quantified by its bond dissociation energy (BDE), which represents the enthalpy change required to break the bond homolytically. A higher BDE generally indicates a more stable bond. The following table summarizes the average bond dissociation energies for thioether, ester, amide, and disulfide bonds.
| Bond Type | Representative Structure | Average Bond Dissociation Energy (kcal/mol) | Average Bond Dissociation Energy (kJ/mol) |
| Thioether (C-S) | R-S-R' | 73[1] | 305[1] |
| Ester (C-O) | R-CO-O-R' | 85.5[1] | 358[1] |
| Amide (C-N) | R-CO-NH-R' | 85 - 98[2] | 356 - 410 |
| Disulfide (S-S) | R-S-S-R' | 60 - 68 | 251 - 285 |
Note: These values represent average bond energies and can vary depending on the specific molecular structure and environment.
From this data, it is evident that amide and ester bonds possess the highest bond dissociation energies, suggesting greater intrinsic stability compared to thioether and disulfide bonds. The disulfide bond is notably the most labile of the four, which is a key feature exploited in drug delivery systems designed for release in the reducing environment of the cell. Thioether bonds, while more stable than disulfide bonds, are generally less stable than ester and amide bonds.
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of these covalent linkages in a biologically relevant context, such as within an antibody-drug conjugate (ADC), a series of standardized experimental protocols can be employed.
Chemical Stability Assessment in Serum using HPLC-MS
This protocol is designed to evaluate the stability of a bioconjugate in human serum over time by monitoring the amount of intact conjugate.
Objective: To quantify the rate of degradation or cleavage of a bioconjugate in human serum at physiological temperature.
Materials:
-
Bioconjugate (e.g., ADC with thioether, ester, amide, or disulfide linker)
-
Human serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
High-performance liquid chromatography (HPLC) system with a mass spectrometry (MS) detector (e.g., Q-TOF or Orbitrap)
-
Reversed-phase HPLC column (e.g., C4 or C8)
-
Incubator at 37°C
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the bioconjugate in PBS at a concentration of 1 mg/mL.
-
In a microcentrifuge tube, mix 10 µL of the bioconjugate stock solution with 90 µL of human serum to achieve a final concentration of 100 µg/mL.
-
Prepare a control sample by mixing 10 µL of the bioconjugate stock solution with 90 µL of PBS.
-
-
Incubation:
-
Incubate the serum and PBS samples at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, and 72 hours), withdraw an aliquot (e.g., 20 µL) from each sample.
-
-
Sample Quenching and Processing:
-
Immediately quench the reaction by adding 80 µL of cold ACN with 0.1% FA to the 20 µL aliquot.
-
Vortex the mixture and incubate at -20°C for 30 minutes to precipitate serum proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
HPLC Conditions:
-
Column: Reversed-phase C4 column (e.g., 2.1 mm x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: A suitable gradient to separate the intact bioconjugate from its degradation products (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Acquisition Mode: Full scan MS from a suitable m/z range to detect the intact bioconjugate and potential cleavage products.
-
-
-
Data Analysis:
-
Integrate the peak area of the intact bioconjugate at each time point.
-
Calculate the percentage of intact bioconjugate remaining relative to the t=0 time point.
-
Plot the percentage of intact bioconjugate versus time to determine the stability profile.
-
Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
This protocol assesses the thermal stability of a bioconjugate by measuring the temperature at which it unfolds (melting temperature, Tm). Changes in Tm can indicate how the covalent linkage and payload affect the overall protein structure and stability.
Objective: To determine the melting temperature (Tm) of a bioconjugate as an indicator of its thermal stability.
Materials:
-
Bioconjugate (e.g., ADC with different linkers) and corresponding unconjugated biomolecule (e.g., antibody).
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Differential Scanning Calorimeter (DSC).
Procedure:
-
Sample Preparation:
-
Dialyze the bioconjugate and unconjugated biomolecule samples extensively against the same buffer to ensure buffer matching between the sample and reference cells.
-
Determine the protein concentration accurately (e.g., by UV absorbance at 280 nm). A typical concentration range is 0.5-1 mg/mL.
-
-
DSC Instrument Setup:
-
Set the starting temperature to a value below the expected onset of unfolding (e.g., 25°C).
-
Set the final temperature to a value above the completion of unfolding (e.g., 100°C).
-
Set the scan rate (e.g., 60°C/hour).
-
-
Data Acquisition:
-
Load the sample into the sample cell and the matched dialysis buffer into the reference cell.
-
Perform the temperature scan and record the differential heat capacity as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram.
-
Fit the data to a suitable model (e.g., a non-two-state model for multi-domain proteins like antibodies) to determine the melting temperature(s) (Tm) and the enthalpy of unfolding (ΔH).
-
Compare the Tm values of the bioconjugates with different linkers and the unconjugated biomolecule. A higher Tm indicates greater thermal stability.
-
Enzymatic Cleavage Assay
This protocol evaluates the susceptibility of a bioconjugate to enzymatic cleavage, which is a critical factor for prodrugs designed to be activated by specific enzymes at the target site.
Objective: To determine the rate of enzymatic cleavage of a bioconjugate by a specific enzyme (e.g., Cathepsin B for certain cleavable linkers).
Materials:
-
Bioconjugate with an enzyme-cleavable linker.
-
Target enzyme (e.g., recombinant human Cathepsin B).
-
Enzyme activation buffer (specific to the enzyme).
-
Reaction buffer (e.g., acetate buffer, pH 5.5).
-
Quenching solution (e.g., a strong acid like trifluoroacetic acid or an organic solvent like acetonitrile).
-
HPLC-MS system.
Procedure:
-
Enzyme Activation:
-
If necessary, activate the enzyme according to the manufacturer's instructions.
-
-
Reaction Setup:
-
In a microcentrifuge tube, pre-warm the bioconjugate solution in the reaction buffer to 37°C.
-
Initiate the reaction by adding the activated enzyme to the bioconjugate solution. The final concentrations should be optimized for the specific system.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the reaction by adding the quenching solution to the aliquot.
-
-
Analysis:
-
Analyze the samples by HPLC-MS to separate and quantify the intact bioconjugate and the released payload.
-
The analytical method will be similar to the one described in the chemical stability assay.
-
-
Data Analysis:
-
Calculate the percentage of cleaved bioconjugate at each time point.
-
Plot the percentage of cleavage versus time to determine the enzymatic cleavage rate.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of a bioconjugate.
This workflow diagram outlines the key stages in evaluating the stability of bioconjugates under different stress conditions.
Conclusion
The selection of a covalent linker is a multifaceted decision that requires a balance between stability in circulation and susceptibility to cleavage at the target site. While amide and ester bonds offer the highest intrinsic stability based on bond dissociation energies, thioether bonds provide a valuable intermediate stability profile, more robust than disulfide bonds but more amenable to cleavage than amides under certain conditions. The provided experimental protocols offer a framework for the empirical evaluation of these linkages, enabling researchers to make data-driven decisions in the design and optimization of novel bioconjugates for therapeutic applications. By understanding the comparative stability of different covalent bonds, drug developers can better engineer molecules with improved safety and efficacy profiles.
References
The Role of m-PEG36-Mal in Revolutionizing Cancer Drug Delivery: A Comparative Analysis
Researchers in oncology are increasingly turning to advanced drug delivery systems to enhance the therapeutic window of potent cytotoxic agents. Among the various strategies, PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, has emerged as a cornerstone for improving the pharmacokinetic profiles of anticancer therapies. This guide provides a comparative analysis of drug delivery systems utilizing the specific linker, m-PEG36-Mal (methoxy-polyethylene glycol with 36 ethylene glycol units and a maleimide terminal group), against alternative formulations. Through a review of key experimental data, we highlight its impact on drug efficacy, safety, and targeting capabilities in cancer research.
The core advantage of PEGylation lies in its ability to confer "stealth" properties to drug carriers, such as nanoparticles and antibodies. This modification helps to reduce immunogenicity, decrease clearance by the reticuloendothelial system, and prolong circulation half-life, thereby increasing the likelihood of the drug reaching the tumor site through the enhanced permeability and retention (EPR) effect. The maleimide group, on the other hand, provides a highly efficient and specific method for conjugating these PEG chains to therapeutic molecules, typically through a stable thioether bond with cysteine residues on proteins or peptides.
This guide will delve into quantitative data from studies that compare this compound-based constructs with their non-PEGylated counterparts or formulations with different linkers, focusing on key performance indicators such as drug loading, particle characteristics, in vitro cytotoxicity, and in vivo anti-tumor efficacy.
Comparative Performance of PEGylated vs. Non-PEGylated Drug Conjugates
A pivotal study by Gong et al. (2021) provides a clear quantitative comparison between a non-PEGylated affibody-drug conjugate (HM) and its counterparts linked with PEG chains of 4k and 10k Da (HP4KM and HP10KM, respectively). While this study does not use the exact this compound linker, the fundamental comparison between PEGylated and non-PEGylated constructs offers valuable insights directly applicable to the principles of using m-PEG-Mal linkers. The study highlights a trade-off between in vitro potency and in vivo efficacy, a common theme in the development of PEGylated cancer therapeutics.
| Formulation | Half-life (h) | Relative Half-life Extension | In Vitro Cytotoxicity (IC50, nM) | Relative Cytotoxicity Reduction | In Vivo Tumor Growth Inhibition |
| HM (Non-PEGylated) | 1.0 | 1.0x | 1.5 | 1.0x | Moderate |
| HP4KM (4kDa PEG) | 2.5 | 2.5x | 6.8 | 4.5x | Significant |
| HP10KM (10kDa PEG) | 11.2 | 11.2x | 33.0 | 22.0x | Most Potent |
Data summarized from Gong et al. (2021).
The data clearly demonstrates that the inclusion of a PEG linker dramatically extends the circulation half-life of the drug conjugate. This prolonged presence in the bloodstream is a critical factor for enhancing tumor accumulation. However, the increased steric hindrance from the PEG chains leads to a reduction in immediate in vitro cytotoxicity. Despite this, the in vivo results show that the PEGylated conjugates, particularly the one with the longest PEG chain, exhibit the most potent anti-tumor activity. This underscores the importance of pharmacokinetic properties in the overall therapeutic outcome.
Experimental Protocols
To provide a practical context for the data presented, this section details the methodologies for key experiments typically performed in the evaluation of such drug delivery systems, based on the work of Gong et al. (2021).
Synthesis and Purification of Drug Conjugates
-
Affibody Expression and Purification: The affibody with a C-terminal cysteine is expressed in E. coli and purified using Ni-NTA affinity chromatography.
-
Drug-Linker Synthesis: The cytotoxic drug (e.g., MMAE) is conjugated to a linker containing a maleimide group.
-
Conjugation Reaction: The purified affibody is partially reduced using TCEP to expose the thiol group of the cysteine residue. The PEG-maleimide linker is then added in a specific molar ratio and incubated to allow for the thioether bond formation.
-
Purification of the Conjugate: The final affibody-drug conjugate is purified using size-exclusion chromatography to remove any unreacted components.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines overexpressing the target receptor (e.g., HER2-positive NCI-N87 cells) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the drug conjugates.
-
Viability Assessment: After a 72-hour incubation period, cell viability is assessed using an MTT assay. The absorbance is measured at 570 nm.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic model.
In Vivo Anti-Tumor Efficacy Study
-
Xenograft Model: Nude mice are subcutaneously injected with cancer cells. Tumors are allowed to grow to a specific volume.
-
Treatment Administration: Mice are randomly assigned to treatment groups and intravenously injected with the drug conjugates or a vehicle control.
-
Tumor Growth Monitoring: Tumor volume and body weight are measured at regular intervals.
-
Efficacy Evaluation: At the end of the study, tumors are excised and weighed. The tumor growth inhibition rate is calculated.
Visualizing Experimental and Biological Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow and a relevant biological signaling pathway.
Safety Operating Guide
Proper Disposal of m-PEG36-Mal: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of m-PEG36-Mal, a methoxy-terminated polyethylene glycol linked to a maleimide functional group. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance. Due to the reactive maleimide group, this compound and its associated waste should be treated as hazardous chemical waste.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) guidelines. The following personal protective equipment (PPE) is mandatory when handling this compound and its waste:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required. For direct handling, consider double-gloving.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.
-
Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust from solid this compound, a properly fitted respirator (e.g., N95 or higher) should be used. All handling of solid compound should be performed in a certified chemical fume hood.
Deactivation of the Maleimide Group
To ensure safe disposal, the reactive maleimide group of this compound should be deactivated by reacting it with an excess of a thiol-containing compound. This process, known as quenching, converts the reactive maleimide to a stable thioether linkage.
Experimental Protocol for Deactivation:
-
Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS). A concentration of approximately 100 mM is recommended.
-
Reaction: In a designated chemical waste container, add the this compound waste (either in solid form or dissolved in a minimal amount of a compatible solvent like DMSO or DMF) to an excess of the quenching solution. A 10-fold molar excess of the thiol compound is recommended to ensure complete reaction.
-
Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing. This incubation period ensures the complete deactivation of the maleimide group.
Segregation and Collection of Waste
Proper segregation of waste is a critical step in the disposal process.
-
Solid Waste:
-
Unused or expired solid this compound should be kept in its original, clearly labeled container.
-
Contaminated consumables, including pipette tips, tubes, gloves, and absorbent paper, must be collected in a designated, sealed plastic bag or container. This container should be clearly labeled as "Hazardous Chemical Waste" and "this compound contaminated debris."
-
-
Liquid Waste:
-
Deactivated Solutions: The solution resulting from the deactivation procedure should be collected as hazardous liquid chemical waste.
-
Stock Solutions: Unused stock solutions of this compound (e.g., dissolved in DMSO or DMF) must be collected as hazardous liquid chemical waste. Do not attempt to deactivate highly concentrated stock solutions directly without appropriate safety precautions and consultation with your EHS department.
-
Aqueous Solutions: All aqueous solutions containing this compound, such as reaction buffers and washes, should be collected in a dedicated, leak-proof, and chemical-resistant container.
-
All liquid waste containers must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "this compound," the solvent used, and an approximate concentration.
Storage and Disposal
-
Storage: Store all this compound waste containers in a designated, well-ventilated, and clearly marked hazardous waste accumulation area within the laboratory. Ensure that the waste is stored away from incompatible materials.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste. Complete all required hazardous waste disposal forms as per your institutional protocols. Do not pour any this compound waste down the drain.
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Quenching Agent Concentration | ~100 mM (e.g., BME or DTT in PBS) | Best Practice |
| Molar Excess of Quenching Agent | 10-fold molar excess over this compound | Best Practice |
| Deactivation Reaction Time | ≥ 2 hours at room temperature | [1] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Guidance for Handling m-PEG36-Mal
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized reagents like m-PEG36-Mal is paramount. This guide provides immediate, procedural, and step-by-step information for the operational use and disposal of this compound, reinforcing a culture of safety and precision in the laboratory.
Chemical Properties and Hazards
This compound is a methoxy-terminated polyethylene glycol with a maleimide functional group. While polyethylene glycol itself is generally considered non-hazardous, the maleimide group is reactive and presents potential hazards.[1][2] Based on data from similar PEG-maleimide compounds, users should be aware of the following potential hazards:
-
Acute Toxicity: Harmful if swallowed.[3]
-
Skin Corrosion/Irritation: May cause skin irritation.[3]
-
Eye Damage/Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
It is also important to note that maleimide-containing reagents are moisture-sensitive and can hydrolyze, rendering them inactive for their intended conjugation reactions.
Chemical Data Summary:
| Property | Value | Source |
| Synonyms | Methoxy-PEG36-Maleimide | BroadPharm |
| CAS Number | 88504-24-9 | BroadPharm |
| Appearance | Off-white/white solid or viscous liquid | BroadPharm |
| Solubility | Soluble in water and most organic solvents | BroadPharm |
| Storage | -20°C, protect from moisture | BroadPharm, Thermo Fisher Scientific |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Required PPE:
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) | Protects against skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Prevents eye irritation from dust or splashes. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A respirator may be necessary if aerosol or mist formation is likely. | Minimizes inhalation of dust or aerosols, preventing respiratory tract irritation. |
Step-by-Step Handling and Experimental Protocol
The following protocol outlines the general steps for handling this compound and performing a typical conjugation reaction with a thiol-containing molecule.
Materials Required:
-
This compound
-
Thiol-containing molecule (e.g., protein, peptide)
-
Conjugation buffer (e.g., PBS, pH 6.5-7.5, thiol-free)
-
Anhydrous solvent (e.g., DMF or DMSO) for stock solution preparation
-
Desalting column or dialysis equipment for purification
Experimental Workflow Diagram:
Caption: Workflow for handling and conjugating this compound.
Protocol Steps:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Stock Solution Preparation: Prepare a stock solution of this compound in an anhydrous solvent such as DMF or DMSO immediately before use. Unused stock solution should be stored at -20°C under an inert gas (e.g., argon or nitrogen).
-
Target Molecule Preparation: Dissolve the thiol-containing molecule in a sulfhydryl-free conjugation buffer at a pH between 6.5 and 7.5.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the target molecule solution.
-
Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or other suitable chromatography methods.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
Disposal Workflow Diagram:
Caption: Step-by-step disposal plan for this compound waste.
Disposal Procedures:
-
Solid Waste (Unused Reagent and Contaminated Materials):
-
For unused or expired solid this compound, it is recommended to mix it with an unappealing substance like cat litter or coffee grounds to prevent accidental ingestion.
-
Place the mixture and any contaminated consumables (e.g., gloves, weigh boats, pipette tips) into a sealed and clearly labeled plastic bag.
-
Dispose of the sealed bag in the regular solid waste, as polyethylene glycol is considered non-toxic and environmentally harmless.
-
-
Liquid Waste (Aqueous Solutions):
-
Aqueous waste from the reaction and purification steps should be collected in a designated chemical waste container.
-
While polyethylene glycol is biodegradable, it is best practice to not pour chemical solutions down the drain.
-
Dispose of the collected liquid waste through your institution's hazardous waste disposal program.
-
Always consult and adhere to your institution's specific chemical waste disposal guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
